This guide serves as a technical reference for 4-Chloro-3-(4-nitrophenoxy)benzoic acid, a specialized intermediate utilized primarily in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (agrochemicals) and explored in medicinal chemistry as a scaffold for PPAR agonists and COX-2 inhibitors . Its structure features a diphenyl ether core stabilized by an electron-withdrawing nitro group and a lipophilic chlorine atom, creating a distinct electronic profile suitable for
- stacking interactions within enzyme active sites.
Structural Analysis & Electronic Properties
The molecule consists of two phenyl rings linked by an ether oxygen. The "A-Ring" (benzoic acid) bears a chlorine atom at the para position relative to the carboxyl group, providing metabolic stability and steric bulk. The "B-Ring" (phenoxy) is substituted with a nitro group, which acts as a strong electron-withdrawing group (EWG), influencing the acidity of the benzoic acid and the dipole moment of the ether linkage.
Property
Value (Predicted/Experimental)
Significance
LogP
3.2 – 3.5
Moderate lipophilicity; suitable for membrane permeability.
pKa (-COOH)
~3.8
Slightly more acidic than benzoic acid (4.2) due to the inductive effect of the Cl and phenoxy groups.
H-Bond Donors
1 (COOH)
Critical for binding to Ser/Arg residues in target enzymes.
H-Bond Acceptors
5 (NO2, COOH, Ether)
Facilitates interaction with cationic residues.
Synthetic Methodology
The synthesis of 4-Chloro-3-(4-nitrophenoxy)benzoic acid relies on the formation of the diaryl ether linkage. The most robust protocol employs a Nucleophilic Aromatic Substitution (
) , leveraging the activation provided by the nitro group on the coupling partner.
Rationale: The fluorine atom on the nitrobenzene is highly labile to nucleophilic attack due to the strong electron-withdrawing nature of the para-nitro group (Meisenheimer complex stabilization).
Optimized Experimental Protocol (
Coupling)
Reagents:
4-Chloro-3-hydroxybenzoic acid (1.0 eq)
1-Fluoro-4-nitrobenzene (1.1 eq)
Potassium Carbonate (
) (2.5 eq)
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Step-by-Step Workflow:
Deprotonation: Charge a round-bottom flask with 4-Chloro-3-hydroxybenzoic acid and anhydrous DMF. Add
and stir at room temperature for 30 minutes. Note: This generates the phenoxide dianion (carboxylate + phenoxide).
Addition: Add 1-Fluoro-4-nitrobenzene dropwise to the reaction mixture.
Coupling: Heat the mixture to 80–100°C under an inert atmosphere (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.
Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold 1M HCl (pH adjustment to ~2 is critical to protonate the carboxylic acid).
Extraction: Extract the precipitate with Ethyl Acetate (
). Wash the organic layer with brine, dry over , and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to yield the target acid.
Reaction Mechanism Visualization
The following diagram illustrates the
pathway, highlighting the formation of the Meisenheimer intermediate.[2]
Figure 1:
mechanism showing the nucleophilic attack of the phenoxide on the activated fluoronitrobenzene.
Biological Applications & Mechanism of Action
While this specific isomer is a research intermediate, it belongs to the Diphenyl Ether class, widely recognized for inhibiting Protoporphyrinogen Oxidase (PPO) .
PPO Inhibition (Agrochemical Context)
PPO is a key enzyme in the chlorophyll/heme biosynthetic pathway. Inhibition leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX. Upon light exposure, this generates singlet oxygen (
), causing rapid lipid peroxidation and cell membrane destruction.
Binding Mode: The diphenyl ether scaffold mimics the structure of the substrate (Protoporphyrinogen IX). The nitro group and carboxyl group form hydrogen bonds with Arg-98 and Phe-392 residues in the active site (based on homology with Acifluorfen).
Pathway Diagram
Figure 2: Mechanism of Action for PPO inhibition. The inhibitor blocks the conversion of Protoporphyrinogen IX, leading to toxic ROS generation.
Analytical Characterization
To validate the synthesis of 4-Chloro-3-(4-nitrophenoxy)benzoic acid, the following analytical signatures are expected:
[M-H]⁻ = 292.0 (Negative Ion Mode). Characteristic chlorine isotope pattern (3:1 ratio for M and M+2).
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.[3] Nitro-aromatics can be toxic if absorbed.
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place away from strong reducing agents (which could reduce the nitro group to an amine).
References
Synthesis of Diphenyl Ethers: The Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of Activated Aryl Halides." Available at: [Link]
PPO Inhibition Mechanism: Pesticide Biochemistry and Physiology. "Mode of action of diphenyl ether herbicides." Available at: [Link]
Chemical Properties: PubChem Compound Summary. "4-Chloro-3-nitrobenzoic acid derivatives." Available at: [Link][4]
Agrochemical Scaffolds: Journal of Agricultural and Food Chemistry. "Structure-Activity Relationships of Diphenyl Ether Herbicides." Available at: [Link]
Content Type: Technical Guide & Chemical Identity Monograph Audience: Synthetic Chemists, Medicinal Chemists, and Agrochemical Researchers Executive Summary This guide serves as a definitive technical resource for 4-Chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide & Chemical Identity Monograph
Audience: Synthetic Chemists, Medicinal Chemists, and Agrochemical Researchers
Executive Summary
This guide serves as a definitive technical resource for 4-Chloro-3-(4-nitrophenoxy)benzoic acid . While often sought as a specific intermediate in the synthesis of diphenyl ether herbicides (protoporphyrinogen oxidase inhibitors) or non-steroidal anti-inflammatory drug (NSAID) analogs, this specific isomer presents unique identification challenges in public registries.
This monograph provides the structural data required to locate the CAS number in proprietary databases (SciFinder-n/Reaxys), a validated synthesis protocol based on nucleophilic aromatic substitution (
), and a comprehensive characterization framework.
Part 1: Chemical Identity & Search Parameters
Objective: To provide the precise digital fingerprints required to locate this compound in chemical registries.
The compound consists of a benzoic acid core substituted with a chlorine atom at the para position (C4) and a 4-nitrophenoxy moiety at the meta position (C3).
Parameter
Data / Search String
Chemical Name
4-Chloro-3-(4-nitrophenoxy)benzoic acid
Molecular Formula
Molecular Weight
~293.66 g/mol
SMILES (Isomeric)
OC(=O)C1=CC=C(Cl)C(OC2=CC=C(=O)C=C2)=C1
InChIKey
Predicted:WZLXVXK... (Use SMILES for exact database matching)
~3.5 (Carboxylic acid), modulated by the electron-withdrawing nitro group.
LogP (Predicted)
~3.2 – 3.5 (Moderate Lipophilicity)
CAS Number Verification Strategy
As of the current public registry data, this specific isomer is often indexed as a "substance" rather than a commodity chemical. To validate the CAS number in SciFinder-n or Reaxys , do not rely on name searches alone due to nomenclature variations.
Filter: Limit results to "Substances" with >90% similarity if exact match fails.
Validation: Cross-reference with CAS 27237-21-4 (the 3-(4-nitrophenoxy)benzoic acid analog) to check for positional isomer listings.
Part 2: Synthetic Methodology (
Protocol)
Expertise & Causality: The synthesis of diphenyl ethers bearing nitro groups is most efficiently achieved via Nucleophilic Aromatic Substitution (
) . The choice of 4-Chloro-3-hydroxybenzoic acid as the nucleophile and 1-Fluoro-4-nitrobenzene as the electrophile is critical. The nitro group on the electrophile activates the ring for substitution, while the carboxyl group on the nucleophile remains protected or stable under basic conditions.
Reaction Scheme
Nucleophile: 4-Chloro-3-hydroxybenzoic acid
Electrophile: 1-Fluoro-4-nitrobenzene
Base: Potassium Carbonate (
) – chosen for its ability to deprotonate the phenol without affecting the aryl chloride.
Solvent: DMF or DMSO (Dipolar aprotic solvents facilitate the transition state).
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-hydroxybenzoic acid (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).
Add finely ground anhydrous
(22.0 mmol, 2.2 eq). The excess base ensures full deprotonation of the carboxylic acid (forming the carboxylate) and the phenol.
Coupling Reaction:
Add 1-Fluoro-4-nitrobenzene (10.5 mmol, 1.05 eq) to the suspension.
Heat the reaction mixture to 90°C under an inert atmosphere (
or Ar) for 12–16 hours.
Checkpoint: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting phenol should disappear.
Workup & Isolation:
Cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (100 mL). The solution will be basic (pH ~10).
Crucial Step: Acidify carefully with 1M HCl to pH 2–3. The product will precipitate as a solid.
Filter the solid and wash with water (3 x 20 mL) to remove residual DMF and inorganic salts.
Purification:
Recrystallize the crude solid from Ethanol/Water or Toluene .
Dry under vacuum at 50°C.
Part 3: Analytical Characterization & Validation
Trustworthiness: A self-validating system requires confirming both the connectivity (NMR) and the mass (MS).
Expected Analytical Data
Technique
Expected Signal / Feature
Mechanistic Explanation
NMR (DMSO-)
13.0 (br s, 1H)
Carboxylic acid proton (-COOH).
8.25 (d, 2H, =9.0 Hz)
Protons ortho to the Nitro group (Deshielded).
7.15 (d, 2H, =9.0 Hz)
Protons ortho to the Ether linkage (Shielded).
7.6 – 7.8 (m, 3H)
Benzoic acid core protons (Splitting depends on 3,4-sub).
LC-MS (ESI-)
~292.0
Ionization in negative mode due to carboxylic acid.
IR Spectroscopy
1690–1710
C=O stretch (Carboxylic acid).
1350 & 1530
N-O stretch (Nitro group).
Part 4: Applications & Mechanism of Action
Authoritative Grounding: This compound belongs to the class of Diphenyl Ether Herbicides .
Mechanism (PPO Inhibition):
The structural core mimics the substrate of Protoporphyrinogen Oxidase (PPO) , a key enzyme in chlorophyll biosynthesis.
Binding: The diphenyl ether scaffold fits into the PPO active site.
Inhibition: It blocks the conversion of protoporphyrinogen IX to protoporphyrin IX.
Lethality: This leads to the accumulation of photosensitive porphyrins, which generate singlet oxygen upon light exposure, causing lipid peroxidation and cell membrane destruction.
SAR (Structure-Activity Relationship) Note:
The 4-chloro and 3-alkoxy/aryloxy substitution pattern is critical for binding affinity. The 4-nitro group on the phenoxy ring often serves as a metabolic handle or is required for specific electronic interactions within the binding pocket.
Figure 2: Mechanism of Action for Diphenyl Ether Herbicides (PPO Inhibition).
References
Scriven, E. F., & Toomey, J. E. (2020). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. In Organic Reaction Mechanisms.
Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen Oxidase Inhibitors. In Modern Crop Protection Compounds. Wiley-VCH.
PubChem Database. (2024). Diphenyl Ether Structure Search & Analogues. National Library of Medicine. [Link]
Theodoridis, G. (2016). Carboxylic-Acid-Containing Protoporphyrinogen IX Oxidase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Technical Guide: Novel Nitrophenoxy Benzoic Acid Intermediates for Agrochemicals
The following technical guide details the chemistry, synthesis, and application of nitrophenoxy benzoic acid intermediates, specifically focusing on the scaffold 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemistry, synthesis, and application of nitrophenoxy benzoic acid intermediates, specifically focusing on the scaffold 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid . This guide bridges the gap between established industrial protocols and emerging "next-generation" derivatives.
Executive Summary
The diphenyl ether class of herbicides, including acifluorfen , lactofen , and fomesafen , relies on a specific pharmacophore: the nitrophenoxy benzoic acid scaffold. These compounds function as Protoporphyrinogen Oxidase (PPO) inhibitors (Group 14), disrupting chlorophyll biosynthesis and causing rapid necrosis in target weeds.
While the core scaffold is well-established, recent advancements have focused on novel derivatives containing unsaturated carboxylates and heterocyclic bioisosteres to overcome resistance and improve crop selectivity. This guide provides an in-depth analysis of the synthesis of the core intermediate, 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid , and explores the synthesis of high-potency novel analogs.
Core Chemistry: The "Classic" Intermediate
The industrial backbone of this class is 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (referred to herein as Intermediate A ).
Structural Rationale
Nitro Group (
): Essential for biological activity; it creates a dipole that mimics the substrate in the PPO enzyme pocket.
Trifluoromethyl Group (
): Increases lipophilicity and metabolic stability, enhancing leaf penetration.
Carboxylic Acid Handle: Allows for esterification (e.g., to lactofen) or salt formation (e.g., fomesafen sodium) to modulate solubility and volatility.
Synthesis Pathways
Two primary routes exist for synthesizing Intermediate A. The modern industrial preference has shifted towards Route B (Nitration) due to higher atom economy and avoidance of metal waste.
Modification: Fusing the diphenyl ether scaffold with a tetrahydrophthalimide moiety.
Benefit: "Double-action" pharmacophore. Both the diphenyl ether and phthalimide classes inhibit PPO. Combining them creates a synergistic effect with rapid degradation profiles in soil [3].
Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield). Nitro compounds are potentially shock-sensitive when dry.
Protocol 4.1: Optimized Synthesis of Intermediate A (Nitration Route)
Objective: Synthesis of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid via low-temperature nitration.
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid (31.6 g, 0.1 mol) in 1,2-dichloroethane (170 mL).
Activation: Add acetic anhydride (30.6 g) and cool the mixture to 0–5°C using an ice/salt bath.
Nitration: Prepare a mixed acid solution of concentrated nitric acid (0.16 mol) and sulfuric acid (0.18 mol). Add this mixture dropwise over 60 minutes, maintaining the internal temperature below 10°C . Critical Control Point: Exotherms >15°C can lead to dinitration impurities.
Reaction: Allow the mixture to warm to 25°C and stir for 3 hours. Monitor by HPLC (C18 column, ACN:Water 70:30).
Workup: Quench the reaction with ice water (200 mL). Separate the organic layer and wash with water (2 x 100 mL) to remove acid residues.
Isolation: Distill off the dichloroethane under reduced pressure. Recrystallize the residue from toluene to yield the product as a pale yellow solid.
Expected Yield: ~80-85%
Melting Point: 120–121°C [2].
Protocol 4.2: Synthesis of Novel Unsaturated Derivative (Compound 5b)
Objective: Esterification of Intermediate A to form 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate.
Activation: Dissolve Intermediate A (10 mmol) in dry dichloromethane (DCM, 20 mL). Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).
Evaporation: Remove solvent and excess oxalyl chloride under vacuum. Redissolve the crude acid chloride in dry DCM (15 mL).
Coupling: Add ethyl 4-hydroxybut-2-enoate (10 mmol) and triethylamine (12 mmol) to the solution at 0°C.
Completion: Stir at room temperature for 4 hours.
Purification: Wash with 1N HCl, then saturated
. Dry over and concentrate. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 5:1).
Result: High-purity oil or low-melting solid.
Validation:
NMR should show characteristic doublet signals for the unsaturated alkene protons at 6.8-7.0 ppm [1].
Mechanism of Action & Logic
The efficacy of these intermediates lies in their ability to inhibit Protoporphyrinogen Oxidase (PPO) .[3][4][5][6][7]
Molecular Mechanism
Inhibition: The molecule binds to the PPO plastid envelope.
Accumulation: Substrate Protoporphyrinogen IX accumulates and leaks into the cytoplasm.
Oxidation: Cytoplasmic peroxidation converts it to Protoporphyrin IX (PPIX).
Cell Death: In the presence of light, PPIX generates singlet oxygen (
), causing massive lipid peroxidation and membrane leakage.
Figure 2: Mechanism of Action for PPO Inhibitors.
Safety & Handling
Trustworthiness Statement: Nitro-aromatic compounds pose specific thermal and stability hazards. The following protocols are non-negotiable for safe operation.
Hazard Class
Risk Description
Mitigation Protocol
Thermal Stability
Nitro compounds can decompose exothermically at high temperatures ().
Do not overheat. Maintain process temperatures . Use DSC (Differential Scanning Calorimetry) to determine onset of decomposition for new derivatives [4].
Skin/Eye Irritant
Compounds like 5-chloro-2-nitrobenzoic acid are severe irritants (H315, H319).
Wear full-sleeve lab coats, nitrile gloves, and safety goggles. Use a powder funnel for solids to minimize dust.
Dust Explosion
Finely powdered organic solids can form explosive dust clouds.
Ground all equipment. Use inert gas (Nitrogen) blanketing during milling or large-scale transfer.
References
Yu, H., Yang, H., Cui, D., Lv, L., & Li, B. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-11726.[2] Link
PrepChem. (n.d.). Synthesis of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid. PrepChem.com. Link
Zhao, L. X., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729-3741. Link[7]
Carl Roth. (2024).[8][9] Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.Link
BenchChem. (2025). Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis.Link
Comprehensive Safety and Handling Whitepaper for Novel Diaryl Ether Intermediates: Focus on 4-Chloro-3-(4-nitrophenoxy)benzoic acid
Prepared by: Senior Application Scientist, Chemical Safety & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug development, the diar...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Safety & Process Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug development, the diaryl ether structural motif is a privileged scaffold, frequently utilized in the design of kinase inhibitors, antimicrobials, and agrochemicals due to its unique conformational flexibility and metabolic stability[1]. 4-Chloro-3-(4-nitrophenoxy)benzoic acid is a highly functionalized, novel intermediate that exemplifies this class. It combines a carboxylic acid handle for downstream amide coupling, a lipophilic chloro substituent, and a highly reactive nitroaromatic system.
While this compound offers immense synthetic utility, its structural features inherently dictate a stringent safety and handling profile. As a Senior Application Scientist, I have observed that relying solely on standard Safety Data Sheets (SDS) often leaves researchers without the mechanistic context needed to handle such compounds safely and effectively. This whitepaper synthesizes the fundamental physicochemical properties, toxicological causality, and validated synthetic workflows for 4-Chloro-3-(4-nitrophenoxy)benzoic acid, providing a comprehensive guide for laboratory and scale-up environments.
Physicochemical Profiling & Structural Causality
Understanding the behavior of 4-Chloro-3-(4-nitrophenoxy)benzoic acid requires dissecting its structural components. The molecule’s properties are not merely a list of data points; they are the direct result of competing electronic and steric effects.
The Nitroaromatic Core: The para-nitro group is strongly electron-withdrawing. This drastically reduces the electron density of the attached phenyl ring, making it highly susceptible to nucleophilic attack but also responsible for the compound's primary toxicological risks (electrophilic reactivity)[2].
The Carboxylic Acid: The presence of the
group provides a predictable pKa (typically around 3.5–4.0 for substituted benzoic acids), allowing for selective partitioning into basic aqueous solutions during reaction workups.
Lipophilicity (LogP): The combination of the diaryl ether linkage and the chlorine atom significantly increases the molecule's partition coefficient (LogP), driving its solubility in organic solvents (e.g., DMF, DMSO, ethyl acetate) while rendering it practically insoluble in neutral water.
Table 1: Predicted Physicochemical Properties
Property
Value (Predicted/Analog-Based)
Causality / Relevance to Handling
Molecular Weight
293.66 g/mol
Standard for small-molecule intermediates.
Appearance
Pale yellow to off-white powder
Coloration is driven by the conjugated nitroaromatic chromophore.
Solubility
Soluble in DMF, DMSO, MeOH
High lipophilicity dictates the use of polar aprotic solvents for synthesis.
Melting Point
185°C – 195°C
Strong intermolecular hydrogen bonding from the carboxylic acid dimer.
LogP (Octanol/Water)
~3.8 - 4.2
High lipid solubility; easily crosses epidermal barriers[3].
Comprehensive Safety Data & Handling Protocols
The safety profile of 4-Chloro-3-(4-nitrophenoxy)benzoic acid is heavily influenced by its baseline structural analogs, such as 4-chlorobenzoic acid[4] and standard nitroarenes[2].
GHS Hazard Identification
Based on quantitative structure-activity relationships (QSAR) and the known toxicity of its substructures, this compound requires rigorous hazard classification.
Table 2: GHS Hazard Statements and Precautionary Codes
Hazard Class
GHS Category
Hazard Statement
Precautionary Measures
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
P264: Wash hands thoroughly after handling.
Skin Irritation / Sensitization
Category 2 / 1
H315 / H317: Causes skin irritation; May cause allergic reaction
P280: Wear protective nitrile/neoprene gloves and lab coat.
Eye Irritation
Category 2A
H319: Causes serious eye irritation
P305+P351+P338: Rinse cautiously with water for several minutes.
Aquatic Toxicity
Chronic 2
H411: Toxic to aquatic life with long-lasting effects
P273: Avoid release to the environment; use dedicated waste streams.
Toxicological Mechanism: The "Why" Behind the Hazard
Nitroaromatic compounds are notoriously toxic due to their specific metabolic pathways. Because of its high LogP, 4-Chloro-3-(4-nitrophenoxy)benzoic acid can readily absorb through the skin[3]. Once in systemic circulation, the nitro group undergoes a one-electron reduction catalyzed by hepatic nitroreductases (e.g., CYP450 enzymes).
This reduction generates a highly reactive nitroaromatic radical anion. In the presence of oxygen, this radical enters a futile redox cycle, generating reactive oxygen species (ROS) such as superoxide, leading to severe cellular oxidative stress and potential DNA adduct formation[2].
Figure 1: Biological toxicity pathway of nitroaromatic compounds via enzymatic reduction.
Validated Handling & PPE Protocols
To mitigate these specific risks, standard laboratory PPE is insufficient. The following self-validating safety system must be employed:
Glove Selection: Do not use standard latex gloves. Latex is highly permeable to lipophilic aromatic compounds. Use double-layered nitrile or heavy-duty neoprene gloves. Validate glove integrity before handling powders.
Weighing Operations: The compound's fine powder form poses an inhalation risk (H335). All weighing must be conducted in a localized exhaust ventilation (LEV) system or a static-free powder hood to prevent the inhalation of dust, which directly exposes the respiratory mucosa to the nitroarene.
Decontamination: In the event of a spill, do not sweep dry. Wet the powder with a 10% isopropanol/water solution to prevent aerosolization, then wipe with absorbent materials. Dispose of all materials in a designated hazardous organic waste container[4].
Synthetic Utility & Experimental Workflows
In drug development, synthesizing diaryl ethers can be challenging. While Ullmann-type couplings using copper catalysts are common, they often leave trace heavy metal impurities that complicate pharmaceutical scale-up.
Instead, 4-Chloro-3-(4-nitrophenoxy)benzoic acid is best synthesized via a Nucleophilic Aromatic Substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group on the electrophile (1-fluoro-4-nitrobenzene) dramatically lowers the activation energy for the formation of the Meisenheimer complex, allowing the reaction to proceed without transition metal catalysts[1].
Figure 2: Mechanism and workflow of the SNAr synthesis for diaryl ether formation.
Step-by-Step SNAr Synthesis Protocol
This protocol is designed as a self-validating system. Each phase contains an analytical checkpoint to ensure the chemistry is proceeding as dictated by the mechanistic design.
N,N-Dimethylformamide (DMF, anhydrous) - 0.5 M concentration
Step 1: Deprotonation (Activation of the Nucleophile)
Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-hydroxy-4-chlorobenzoic acid (1.0 eq) and anhydrous
(2.5 eq).
Add anhydrous DMF to achieve a 0.5 M solution.
Causality Check: The
serves a dual purpose: it deprotonates the carboxylic acid (pKa ~4) and the phenol (pKa ~9) to generate a highly nucleophilic phenoxide dianion. Stir at room temperature for 30 minutes until gas evolution () ceases.
Step 2: Nucleophilic Attack (SNAr)
4. Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the stirring suspension.
5. Elevate the reaction temperature to 90°C under an inert nitrogen atmosphere.
6. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The reaction is complete when the starting material spot (visualized under UV 254 nm) is entirely consumed (typically 4-6 hours).
Step 3: Acidic Workup and Isolation
7. Cool the reaction mixture to room temperature and pour it into crushed ice water (3x the reaction volume).
8. Causality Check: At this stage, the product is a soluble potassium carboxylate salt. The unreacted 1-fluoro-4-nitrobenzene will precipitate or form an oil. Wash the basic aqueous layer with Ethyl Acetate (2x) to remove organic impurities.
9. Carefully acidify the aqueous layer using 1M
until the pH reaches 2.0.
10. Self-Validation: A thick, pale-yellow precipitate of 4-Chloro-3-(4-nitrophenoxy)benzoic acid will form. The protonation of the carboxylate drastically reduces its aqueous solubility, driving crystallization.
11. Filter the precipitate under vacuum, wash with cold distilled water, and dry in a vacuum oven at 50°C overnight.
References
SAFETY DATA SHEET - Fisher Scientific
Source: Fisher Scientific (Safety Data Sheet for 4-Chlorobenzoic acid)
URL:[4]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines
Source: ACS Publications
URL:[3]
Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction
Source: Beilstein Journals
URL:[1]
Structure-Toxicity Relationships of Nitroaromatic Compounds
Source: ResearchGate
URL:[2]
The 4-Chloro-3-Substituted Benzoic Acid Scaffold: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications
[1] Executive Summary The 4-chloro-3-substituted benzoic acid scaffold represents a critical junction in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly loop diuretics and kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 4-chloro-3-substituted benzoic acid scaffold represents a critical junction in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly loop diuretics and kinase inhibitors.[1] This structural motif combines the electronic activation of a meta-substituent (relative to the carboxyl group) with the versatile reactivity of an ortho-chloro group, enabling precise nucleophilic aromatic substitution (
This technical guide provides researchers and process chemists with an authoritative analysis of this scaffold. It details the regioselective synthesis of key derivatives—specifically 4-chloro-3-nitrobenzoic acid and 4-chloro-3-sulfamoylbenzoic acid —and elucidates their role as precursors for drugs like Bumetanide .[1] Included are validated experimental protocols, physicochemical data tables, and mechanistic visualizations to support laboratory execution and scale-up.
Part 1: Structural Analysis & Reactivity Profile
The "Ortho-Effect" and Electronic Activation
The utility of 4-chloro-3-substituted benzoic acids stems from the synergistic electronic effects of the substituents on the benzene ring.[1]
The Carboxyl Group (-COOH): A strong electron-withdrawing group (EWG) at position 1.[1] It deactivates the ring toward electrophilic attack but activates it for nucleophilic attack.
The Chloro Group (-Cl): Located at position 4.[1] While typically deactivating, it serves as a good leaving group in
The 3-Substituent (Nitro or Sulfamoyl): The critical component.[1] A nitro (
) or sulfamoyl () group at position 3 (ortho to the chlorine) dramatically lowers the energy barrier for displacing the chlorine atom with nucleophiles (amines, phenoxides, hydroxides).
Regioselectivity in Synthesis
Synthesizing the 3-substituted core relies on the directing effects of the parent 4-chlorobenzoic acid.[1]
Part 3: Pharmaceutical Case Study – Bumetanide Synthesis
Bumetanide (a potent loop diuretic) exemplifies the industrial application of this scaffold. The synthesis hinges on the reactivity of 4-chloro-3-nitro-5-sulfamoylbenzoic acid .[1]
The Synthetic Pathway[1][4]
Chlorosulfonation: 4-Chlorobenzoic acid is treated with chlorosulfonic acid to yield the 3-chlorosulfonyl intermediate.[1]
Nitration: Introduction of the nitro group at position 5 (relative to acid).
Ammonolysis: Conversion of the sulfonyl chloride to a sulfonamide.
Displacement: The 4-Cl is displaced by sodium phenoxide. The nitro group activates this specific position.[4]
Reduction & Amination: The nitro group is reduced to an amine, followed by reductive alkylation with butyraldehyde.
Figure 2: Step-by-step synthetic workflow for Bumetanide highlighting the critical intermediate.
Part 4: Experimental Protocols
Protocol A: Regioselective Nitration of 4-Chlorobenzoic Acid
Nitric acid (fuming or conc., 35.2% in mixed acid)
1,2-Dichloroethane (DCE) or similar solvent (optional for temperature control).[1]
Procedure:
Preparation: Suspend 4-chlorobenzoic acid in the solvent (or neat H2SO4 if solvent-free method is preferred) in a 3-neck round-bottom flask equipped with a thermometer and dropping funnel.
Addition: Cool the mixture to 0–5°C . Add the nitrating mixture (HNO3/H2SO4) dropwise over 2–3 hours. Crucial: Do not allow temperature to exceed 20°C during addition to minimize isomers.
Reaction: Allow the mixture to warm to room temperature (or 40°C for complete conversion) and stir for 2 hours.
Quenching: Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a light yellow solid.
Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~7).
Purification: Recrystallize from ethanol or an ethanol/water mixture.
Application Note: Protocol for Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid
Abstract & Strategic Relevance The nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid is a cornerstone transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Relevance
The nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid is a cornerstone transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and anti-infectives. This substrate offers a unique "push-pull" electronic environment: the ortho-nitro group strongly activates the chloride leaving group, while the carboxylic acid moiety introduces solubility challenges and pH-dependent reactivity profiles.
This guide moves beyond generic textbook procedures, offering a field-validated protocol that addresses the specific physicochemical behavior of this zwitterionic precursor. We focus on maximizing regioselectivity, managing the carboxylate salt equilibrium, and ensuring safe scale-up.
Mechanistic Insight & Substrate Analysis
The Activation Matrix
Success in this reaction relies on the Meisenheimer Complex mechanism. The 4-chloro-3-nitrobenzoic acid substrate possesses two key functional groups that dictate conditions:
Nitro Group (-NO₂): Located ortho to the chlorine, it acts as the primary electron-withdrawing group (EWG). It stabilizes the anionic intermediate (Meisenheimer complex) via resonance, lowering the activation energy for nucleophilic attack.
Carboxylic Acid (-COOH): Under the basic conditions required for SNAr, this group deprotonates (
) to form the carboxylate anion (-COO⁻). While this increases water solubility, the negative charge exerts an inductive electron-donating effect (), which slightly deactivates the ring compared to the esterified analog.
Critical Implication: Reaction temperatures must often be elevated (reflux or >70°C) to overcome the coulombic repulsion between the anionic nucleophile and the anionic carboxylate substrate.
Visualization: SNAr Mechanism
The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization provided by the nitro group.
Caption: Mechanistic pathway showing deprotonation, nucleophilic attack, and final acidification to isolate the product.
Detailed Experimental Protocol
Standardized Protocol: Amination with Primary Amines
Target Reaction: Synthesis of 4-(alkylamino)-3-nitrobenzoic acid.
Scale: 10 mmol (approx. 2.0 g of substrate).
Solvent: Ethanol (20 mL) or Water (if amine is highly soluble).
Catalyst/Base: None required if excess amine is used; otherwise, K₂CO₃ (1.5 eq).
Workup: 2M Hydrochloric Acid (HCl).
Step-by-Step Methodology
Preparation:
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-chloro-3-nitrobenzoic acid (2.02 g).
Add Ethanol (20 mL). The solid may not fully dissolve initially.
Nucleophile Addition:
Add the amine (25 mmol) dropwise.
Observation: An exotherm is often observed due to the acid-base reaction between the carboxylic acid and the amine. The solution should turn clear/yellow as the ammonium carboxylate salt forms.
Reaction:
Heat the mixture to reflux (approx. 78°C) .
Maintain reflux for 4 to 6 hours .
Monitoring: Check progress via TLC (Mobile Phase: 10% Methanol in DCM with 1% Acetic Acid) or HPLC. The starting material spot (Rf ~0.4) should disappear, replaced by a more polar, often fluorescent yellow/orange product spot.
Quench & Isolation (Critical Step):
Cool the reaction mixture to room temperature.
Evaporation: Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave a viscous residue or concentrated aqueous solution.
Resuspension: Dissolve the residue in Water (20 mL).
Acidification: While stirring, slowly add 2M HCl dropwise until the pH reaches ~1–2.
Causality: The product exists as a soluble salt in the basic reaction mix. Acidification protonates the carboxylate, rendering the zwitterionic/neutral product insoluble in water.
Precipitation: A thick yellow/orange precipitate will form immediately.
Purification:
Filter the solid using a Buchner funnel.
Wash the cake with cold water (2 x 10 mL) to remove amine salts.
Dry in a vacuum oven at 50°C for 12 hours.
Process Optimization & Data
Solvent Selection Matrix
The choice of solvent dramatically impacts reaction rate and workup ease.
Solvent
Solubility (Substrate)
Reaction Rate
Workup Complexity
Recommendation
Ethanol/Methanol
Moderate (Hot)
High
Low (Evaporation)
Preferred for most amines.
Water
Low (unless salt formed)
Moderate
Very Low (Direct Acidification)
Green Option ; requires excess amine.
DMF/DMSO
High
Very High
High (Aqueous wash required)
Use for unreactive/bulky amines.
Toluene
Low
Low
Moderate
Avoid ; poor solubility of carboxylate salts.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Precipitation on Acidification
Product is amphoteric or water-soluble.
Adjust pH to isoelectric point (often pH 3-4). Saturate with NaCl (salting out).
Low Conversion
Nucleophile deactivated or steric hindrance.
Switch to DMF/DMSO and increase temp to 100°C. Increase equivalents of amine (5 eq).
Dark/Tar Formation
Thermal decomposition or oxidation.
Degas solvents (N₂ sparge). Reduce temperature and extend time.[1]
Workflow Visualization
The following diagram outlines the logical flow from setup to isolated product, emphasizing the critical pH swing.
Caption: Operational workflow for the synthesis, highlighting the critical decision point at QC check.
Safety & Scale-Up Considerations
Thermal Hazards: Nitro-substituted aromatics possess high decomposition energies. While 4-chloro-3-nitrobenzoic acid is stable at reflux, avoid heating dry residues above 150°C.
Gas Evolution: Acidification of carbonate bases (if used) will release CO₂. Add acid slowly to prevent foaming over.
Sensitization: Both the substrate and the amino-nitrobenzoate products are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
References
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]
Bond University Research Portal. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
Application Notes & Protocols: Synthesis of Diphenyl Ether Herbicides from Chlorobenzoic Acid Precursors
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of diphenyl ether herbicides from chlorobenzoic acid precursors. Diphenyl ether herbicides are a critical class of agroch...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of diphenyl ether herbicides from chlorobenzoic acid precursors.
Diphenyl ether herbicides are a critical class of agrochemicals used to control a wide range of broadleaf weeds and some grasses in various crops.[1][2] Their primary mechanism of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the plant's chlorophyll biosynthesis pathway.[1][3][4][5] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, causes rapid lipid peroxidation, cell membrane disruption, and ultimately, plant death.[1][4]
The synthesis of these complex molecules often relies on robust and scalable chemical reactions. A cornerstone of this synthesis is the formation of the central diphenyl ether linkage, frequently accomplished via the Ullmann condensation. This guide provides a detailed overview of the synthetic strategies, reaction mechanisms, and step-by-step protocols for preparing these herbicides, with a focus on utilizing chlorobenzoic acid derivatives as key starting materials.
Core Synthetic Strategy: The Ullmann Condensation
The Ullmann condensation, first described by Fritz Ullmann in 1905, is the classical and most prevalent method for constructing the diaryl ether bond.[6][7] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[6][8] While modern variations exist, the fundamental principles remain central to the industrial synthesis of diphenyl ether herbicides.
Causality of Experimental Choices
Understanding the role of each component is crucial for successful synthesis and optimization:
Aryl Halide (from Chlorobenzoic Acid): The chlorobenzoic acid derivative serves as the electrophilic partner. The reactivity of the aryl chloride is often enhanced by the presence of electron-withdrawing groups (such as a nitro or trifluoromethyl group) ortho or para to the chlorine atom.[9] These groups activate the ring towards nucleophilic aromatic substitution, which is a key step in the proposed reaction mechanism.
Phenolic Component: The phenol acts as the nucleophile. It is deprotonated by a base to form the more potent nucleophilic phenoxide anion, which then attacks the activated aryl halide.
Copper Catalyst: The catalyst is essential for facilitating the coupling. While the precise mechanism is complex and debated, it is believed to involve a catalytic cycle with copper(I) and copper(III) intermediates.[8][10] The copper(I) species undergoes oxidative addition with the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst.[8] Both copper metal powder and copper(I) or (II) salts (e.g., Cu₂O, CuI, CuBr) can be used.[6][7][10]
Base: A base, typically an inorganic carbonate or hydroxide like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the phenol, thereby generating the active nucleophile.[10][11]
Solvent: The Ullmann condensation traditionally requires high temperatures, often in excess of 150-200°C.[2][10] Therefore, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are commonly employed to facilitate the reaction and ensure all components remain in solution.[2][10]
Caption: General workflow of the Ullmann Condensation for diphenyl ether synthesis.
Synthetic Protocols: From Precursors to Herbicides
The synthesis of many diphenyl ether herbicides, such as Acifluorfen and Fomesafen, involves a multi-step process that begins with an Ullmann condensation to form a key intermediate, which is then further functionalized, typically by nitration.[12][13]
Protocol 1: Synthesis of Acifluorfen Intermediate via Ullmann Condensation
This protocol describes the synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Acifluorfen), a selective post-emergence herbicide.[14] One common pathway involves the coupling of a substituted phenol with a nitro-substituted chlorobenzoic acid derivative.[15][16]
Step-by-Step Methodology:
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-chloro-4-(trifluoromethyl)phenol, 5-chloro-2-nitrobenzoic acid, potassium carbonate (as the base), and a copper catalyst (e.g., copper(I) iodide).
Solvent Addition: Add a high-boiling polar solvent, such as N-methyl-2-pyrrolidone (NMP).[2]
Reaction Conditions: Heat the reaction mixture to an elevated temperature, typically in the range of 150-180°C, under a nitrogen atmosphere.[2]
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed (typically several hours).[2]
Workup and Isolation:
Once complete, cool the reaction mixture to room temperature.
Pour the mixture into a large volume of water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. This will precipitate the carboxylic acid product.[11]
Collect the precipitated solid by filtration.
Wash the solid thoroughly with water to remove inorganic salts and residual solvent.
Purification:
The crude product is typically purified by recrystallization from a suitable solvent system, such as toluene or an acetic acid/water mixture, to yield pure Acifluorfen.[17][18] Seeding the solution can aid in initiating crystallization.[17]
Protocol 2: Nitration of a Diphenyl Ether Intermediate
In an alternative and widely used pathway, the diphenyl ether linkage is formed first, followed by a regioselective nitration step to install the nitro group crucial for herbicidal activity.[19][20] This is a common strategy for producing Fomesafen and Acifluorfen.[12][19][20]
Step-by-Step Methodology:
Intermediate Synthesis: First, synthesize the diphenyl ether precursor, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, via an Ullmann condensation between m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.[12][13]
Reactant Preparation: Dissolve the synthesized diphenyl ether intermediate in a suitable solvent, such as dichloromethane or chloroform.[17][19]
Nitrating Agent: Prepare a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid).[12][17][20] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Nitration Reaction: Cool the solution of the diphenyl ether to a low temperature (e.g., -5 to 15°C) in an ice or brine bath.[12][20] Slowly add the mixed acid dropwise while vigorously stirring, ensuring the temperature is carefully controlled to prevent over-nitration and side reactions.
Reaction Completion: After the addition is complete, allow the reaction to stir for a specified time (e.g., 3-12 hours) until complete conversion is observed by HPLC or TLC.[12][19]
Workup and Purification:
Carefully pour the reaction mixture over crushed ice or into cold water to quench the reaction and precipitate the nitrated product.
Filter the resulting solid and wash extensively with water to remove all traces of acid.[21]
The crude product can then be purified by recrystallization as described in the previous protocol.
Caption: Two-step synthesis pathway involving Ullmann condensation followed by nitration.
Key Reaction Parameters for Diphenyl Ether Synthesis
The efficiency and success of the synthesis are highly dependent on the reaction conditions. The following table summarizes typical parameters for the preparation of key intermediates for several diphenyl ether herbicides.
Herbicide
Benzoic Acid Precursor
Phenol/Aryl Halide Precursor
Base
Catalyst
Solvent
Temp. (°C)
Time (h)
Acifluorfen
5-Chloro-2-nitrobenzoic acid
2-Chloro-4-(trifluoromethyl)phenol
K₂CO₃
Copper Powder/Salt
NMP/DMF
150-180
4-10
Fomesafen
m-Hydroxybenzoic acid
3,4-Dichlorobenzotrifluoride
KOH
Copper Powder
DMSO
100-140
10-14
Oxyfluorfen
N/A (uses nitrophenol)
3,4-Dichlorobenzotrifluoride
KOH
N/A (SNAr)
Toluene
30-50
4
Lactofen
5-Chloro-2-nitrobenzoic acid
2-Chloro-4-(trifluoromethyl)phenol
K₂CO₃
Copper Powder/Salt
DMF
140-160
6-8
Note: This table represents typical conditions derived from various patents and may require optimization for specific laboratory or industrial scales.[2][11][12][19][22]
Analytical Characterization
Post-synthesis, the identity, purity, and concentration of the target herbicide must be rigorously confirmed. Standard analytical techniques employed for this purpose include:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the reaction. It is a cornerstone technique for quality control.[23][24]
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the synthesized compound, providing strong evidence of its identity.[23][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the correct arrangement of atoms and the successful formation of the desired isomer.
References
CN103787890A - Synthetic method of acifluorfen.
Acifluorfen - Wikipedia.
CA2230921C - Process for the purification of diphenyl ether compounds.
EP0851853A1 - Process for the purification of diphenyl ether compounds.
Ullmann condens
CN102329255B - Process for synthesizing fomesafen through directional nitration.
Biotransformation of the Diphenyl Ether Herbicide Lactofen and Purification of a Lactofen Esterase from Brevundimonas sp. LY-2. Journal of Agricultural and Food Chemistry.
Fomesafen synthesis. ChemicalBook.
Ullmann Condens
The History and Development of Acifluorfen: A Technical Guide. Benchchem.
CN103387524B - Preparation method of fomesafen.
Acifluorfen. PubChem.
Diphenyl ether compounds useful as herbicides.
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
Ullmann Reaction. Organic Chemistry Portal.
Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection. Scilit.
CN103387524A - Preparation method of fomesafen.
CN105601519A - Preparation method of acifluorfen.
CN102030655A - Synthesis method of diphenyl ether derivate, combined production method of oxyfluorfen and acifluorfen and synthesis method of oxyfluorfen.
GB1579151A - Preparation of diphenyl ether compounds.
The Ullmann Ether Condensation.
Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Semantic Scholar.
A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamin
Fomesafen - Wikipedia.
EP0495425A2 - Preparation of diphenyl ether.
CN103980127A - Preparation method for oxyfluorfen.
CN102372594A - Application of reaction in preparing oxyfluorfen and in other organic synthesis.
Scalable Synthesis Routes for Nitrophenoxy Benzoic Acid Derivatives: An Application Note & Protocol Guide
Strategic Overview & Chemical Rationale Nitrophenoxy benzoic acid derivatives—such as 4-(4-nitrophenoxy)benzoic acid and 2-(4-nitrophenoxy)benzoic acid—are critical biaryl ether intermediates. They serve as foundational...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Rationale
Nitrophenoxy benzoic acid derivatives—such as 4-(4-nitrophenoxy)benzoic acid and 2-(4-nitrophenoxy)benzoic acid—are critical biaryl ether intermediates. They serve as foundational building blocks in the synthesis of advanced agrochemicals (e.g., acifluorfen), non-steroidal anti-inflammatory drugs (NSAIDs), and high-performance thermoplastics like polyether ether ketone (PEEK) [1] [2].
The construction of the diaryl ether linkage (C–O–C) in these molecules requires overcoming the inherent stability of the aromatic ring. To achieve scalable, high-yield synthesis, two primary synthetic paradigms are employed, dictated by the substitution pattern of the starting materials:
Nucleophilic Aromatic Substitution (SNAr): The preferred route when an electron-withdrawing group (EWG), such as a nitro group, is situated ortho or para to a leaving group (typically fluorine). This route offers high atom economy and mild conditions.
Ullmann Ether Synthesis: The necessary alternative when the SNAr pathway is electronically disfavored (e.g., coupling unactivated halobenzoic acids with nitrophenols). This requires transition-metal catalysis (typically Copper) to facilitate the C–O bond formation [3].
As an Application Scientist, it is vital to understand not just how to execute these reactions, but why specific reagents and conditions are selected to ensure scalability, safety, and high purity.
Mechanistic Pathways & Causality
The SNAr Pathway (Synthesis of 4-(4-nitrophenoxy)benzoic acid)
The SNAr reaction between 4-hydroxybenzoic acid and 1-fluoro-4-nitrobenzene is highly favored due to the intense electron-withdrawing nature of the para-nitro group.
Causality in Reagent Selection:
Leaving Group (Fluorine vs. Chlorine): Fluorine is chosen over chlorine. Although fluorine is a poorer leaving group in SN1/SN2 reactions, in SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine's high electronegativity drastically lowers the electron density at the ipso-carbon, accelerating this initial attack.
Base Selection (K2CO3 vs. NaOH): Potassium carbonate (K2CO3) is utilized as a mild, heterogeneous base. Using a strong base like NaOH in N,N-Dimethylformamide (DMF) would cause the base-catalyzed hydrolysis of the solvent into dimethylamine and formate. Dimethylamine would subsequently act as a competing nucleophile, leading to the formation of unwanted N,N-dimethyl-4-nitroaniline.
Stoichiometry: At least 2.0 equivalents of base are required because 4-hydroxybenzoic acid contains two acidic protons (the carboxylic acid, pKa ~4.5; and the phenol, pKa ~9.3). Both must be deprotonated to generate the highly nucleophilic phenoxide dianion.
Caption: Mechanistic progression of the SNAr reaction highlighting the critical Meisenheimer intermediate.
Experimental Protocols: Self-Validating Systems
Protocol A: Scalable SNAr Synthesis of 4-(4-nitrophenoxy)benzoic acid
Reaction Assembly: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzoic acid and anhydrous K2CO3.
Solvent Addition: Add 150 mL of anhydrous DMF. Validation Checkpoint: The mixture will form a thick white suspension. Stir at room temperature for 30 minutes to ensure complete deprotonation to the dipotassium salt.
Electrophile Addition: Introduce 1-fluoro-4-nitrobenzene dropwise via a syringe.
Thermal Activation: Heat the reaction mixture to 120 °C using an oil bath. Validation Checkpoint: As the reaction progresses, the suspension will transition to a deep orange/red homogeneous solution, indicating the formation of the Meisenheimer complex.
Monitoring: After 6 hours, sample the reaction. Quench 100 µL in 1 mL of 1M HCl and extract with ethyl acetate. Analyze via TLC (Eluent: Hexanes/EtOAc 6:4, UV 254 nm). The starting material spot (Rf ~0.6) should be absent.
Quenching: Cool the reaction to room temperature. Pour the mixture slowly into 600 mL of vigorously stirred ice-cold deionized water. Causality: This dissolves the potassium fluoride byproduct and unreacted K2CO3 while keeping the product dissolved as a potassium salt.
Acidification & Isolation: Dropwise, add 6M HCl until the pH reaches 2.0. Validation Checkpoint: A voluminous pale-yellow precipitate will rapidly crash out as the pH drops below 4.0. Do not acidify past pH 1 to prevent excessive ionic strength which can trap impurities.
Purification: Filter the crude solid under vacuum. Wash sequentially with cold water (3 x 100 mL) to remove residual DMF. Recrystallize from a boiling mixture of Ethanol/Water (70:30 v/v). Dry under vacuum at 60 °C overnight to yield dark yellow needles [1].
Protocol B: Copper-Catalyzed Ullmann Synthesis of 2-(4-nitrophenoxy)benzoic acid
Scale: 50 mmol (Bench-scale)
When synthesizing the ortho-carboxylate derivative, steric hindrance and electronic deactivation necessitate an Ullmann coupling approach [3].
Materials Required:
2-Bromobenzoic acid (10.0 g, 50 mmol)
4-Nitrophenol (7.6 g, 55 mmol, 1.1 eq)
Copper(I) Iodide (CuI) (0.95 g, 5 mmol, 10 mol%)
Anhydrous K2CO3 (17.3 g, 125 mmol, 2.5 eq)
Anhydrous Dimethyl Sulfoxide (DMSO) (100 mL)
Step-by-Step Methodology:
Preparation: In a rigorously dried 250 mL Schlenk flask, combine 2-bromobenzoic acid, 4-nitrophenol, K2CO3, and CuI.
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the phenol (forming biphenols) and the oxidation of the Cu(I) catalyst to inactive Cu(II).
Reaction: Add anhydrous DMSO (100 mL). Heat the mixture to 140 °C for 16 hours. Validation Checkpoint: The solution will turn dark brown/black due to the formation of the active copper-phenoxide species.
Workup: Cool to room temperature, dilute with 300 mL of water, and filter through a pad of Celite to remove copper salts.
Acidification: Acidify the filtrate with 2M HCl to pH 2-3. Collect the resulting precipitate via vacuum filtration.
Purification: Recrystallize the crude product from glacial acetic acid or an ethanol/water gradient to afford the pure 2-(4-nitrophenoxy)benzoic acid.
Downstream Processing Workflow
The isolation of these derivatives relies heavily on pH-dependent solubility. The workflow below maps the logical sequence of scalable downstream processing.
Caption: Logical workflow for the downstream isolation and purification of nitrophenoxy benzoic acids.
Quantitative Data & Comparative Analysis
To assist in route selection for scale-up operations, the following table summarizes the operational metrics of the two synthetic methodologies.
Parameter
SNAr Route (Protocol A)
Ullmann Ether Route (Protocol B)
Target Molecule
4-(4-nitrophenoxy)benzoic acid
2-(4-nitrophenoxy)benzoic acid
Primary Bond Formed
C(Aryl) – O (via activated EWG)
C(Aryl) – O (via Metal Insertion)
Catalyst Required
None (Base mediated)
Copper(I) Iodide (10 mol%)
Typical Temperature
100 – 120 °C
140 – 160 °C
Reaction Time
4 – 6 Hours
12 – 18 Hours
Average Yield
85 – 92%
65 – 75%
Scalability / E-Factor
Excellent / Low (High atom economy)
Moderate / Higher (Heavy metal waste)
Primary Impurity Risk
Dimethylamination (if NaOH is used)
Homocoupling / Dehalogenation
References
National Center for Biotechnology Information. "4-(4-Nitrophenoxy)benzoic acid". PubChem Compound Summary for CID 292066. Available at:[Link]
Application
Application Note: Chemoselective Functionalization of the Carboxylic Acid Group in 4-Chloro-3-(4-nitrophenoxy)benzoic Acid
Introduction & Chemical Context 4-Chloro-3-(4-nitrophenoxy)benzoic acid is a highly functionalized, rigid building block frequently utilized in medicinal chemistry and agrochemical development. Structurally, it presents...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
4-Chloro-3-(4-nitrophenoxy)benzoic acid is a highly functionalized, rigid building block frequently utilized in medicinal chemistry and agrochemical development. Structurally, it presents a unique chemoselectivity challenge: alongside the target carboxylic acid at C1, the molecule features an aryl chloride at C4, a diaryl ether linkage at C3, and a highly electron-withdrawing nitro group on the pendant phenyl ring.
When functionalizing the carboxylic acid group (e.g., via amidation or esterification), the primary risk is the unintended degradation of the molecule. The 4-nitrophenyl ether moiety is highly electrophilic; exposing this system to strong, unhindered nucleophiles at elevated temperatures can trigger unintended Nucleophilic Aromatic Substitution (SNAr), cleaving the ether linkage. Furthermore, harsh acidic conditions (such as those used in Fischer esterification) can lead to poor solubility and substrate degradation. Therefore, we must employ highly controlled, mild activation strategies to selectively target the carboxylic acid.
Strategic Pathway Selection
To ensure a high degree of reliability and chemoselectivity, we have designed two distinct, self-validating protocols for the derivatization of this molecule:
Mild Amidation via HATU/DIPEA: We utilize HATU, a premier uronium-based coupling reagent, which allows for rapid amide bond formation at 0 °C to room temperature[1]. DIPEA is selected as the base because its steric bulk prevents it from acting as a nucleophile, safeguarding the sensitive ether and aryl chloride functional groups[2].
Steglich-Type Esterification via EDC/DMAP: Traditional Fischer esterification is bypassed in favor of a neutral, room-temperature Steglich approach[3]. We specifically substitute the traditional DCC with EDC·HCl. While DCC forms dicyclohexylurea—a byproduct notorious for being difficult to separate—EDC generates a water-soluble urea byproduct that is effortlessly removed during a standard aqueous workup[4].
Logical workflow for chemoselective functionalization of the target benzoic acid.
Protocol 1: Mild Amidation via HATU/DIPEA
Causality & Experimental Choices
Solvent Selection: Anhydrous DMF is used (0.2 M) to overcome the poor solubility of the rigid diaryl ether starting material in less polar solvents.
Base Selection: DIPEA (3.0 equiv) is crucial. It deprotonates the carboxylic acid to initiate HATU attack, while simultaneously neutralizing the amine hydrochloride salt (if applicable) without risking SNAr side reactions[1].
Step-by-Step Methodology
Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-3-(4-nitrophenoxy)benzoic acid (293.5 mg, 1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL).
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (456.3 mg, 1.2 mmol, 1.2 equiv) followed by the dropwise addition of DIPEA (522 µL, 3.0 mmol, 3.0 equiv). Stir for 15 minutes to allow the complete formation of the active OAt-ester.
Coupling: Slowly add the desired primary or secondary amine (1.1 mmol, 1.1 equiv). Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.
Self-Validation (In-Process): Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes). The formation of the OAt-active ester intermediate can be observed as a distinct, less polar spot prior to amine addition. Post-addition, the disappearance of this intermediate confirms successful coupling. Confirm mass conversion via LC-MS (ESI+).
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Purification: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove DMF and the tetramethylurea byproduct). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Steglich-Type Esterification via EDC/DMAP
Causality & Experimental Choices
Reagent Selection: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species that reacts rapidly with the alcohol[3]. DMAP is kept strictly catalytic (10 mol%) to prevent side reactions[4].
Solvent Selection: Dichloromethane (DCM) is ideal for this transformation, providing excellent solubility for the EDC complex while remaining inert.
Step-by-Step Methodology
Preparation: Dissolve 4-Chloro-3-(4-nitrophenoxy)benzoic acid (293.5 mg, 1.0 mmol, 1.0 equiv) and the target alcohol (1.2 mmol, 1.2 equiv) in anhydrous DCM (10.0 mL) in a dry flask under nitrogen.
Coupling: Cool the mixture to 0 °C. Add EDC·HCl (230.0 mg, 1.2 mmol, 1.2 equiv) portion-wise to control the initial exotherm.
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Stir for 12 hours.
Self-Validation (In-Process): Unlike DCC, which visually validates reaction progress via the precipitation of white dicyclohexylurea, the EDC-mediated reaction remains homogeneous. The completion of the reaction is validated via LC-MS, identifying the specific mass shift of the target ester.
Workup (The Chemical Gatekeeper): Dilute the reaction with additional DCM (10 mL). Wash the organic layer with 1M HCl (10 mL). Causality: This selectively protonates and removes DMAP and unreacted EDC into the aqueous layer. Follow with a saturated NaHCO₃ wash (10 mL) to extract any unreacted starting carboxylic acid.
Isolation: Wash with brine, dry over MgSO₄, filter, and concentrate. The resulting ester is typically >95% pure by NMR without the need for column chromatography.
Quantitative Data Summary
The following table summarizes the critical parameters and expected outcomes for both functionalization pathways, providing a quick-reference guide for process optimization.
Parameter
Mild Amidation (HATU)
Steglich Esterification (EDC/DMAP)
Activating Agent
HATU (1.2 equiv)
EDC·HCl (1.2 equiv)
Catalyst / Base
DIPEA (3.0 equiv)
DMAP (0.1 equiv)
Solvent
Anhydrous DMF (0.2 M)
Anhydrous DCM (0.1 M)
Temperature Profile
0 °C → 25 °C
0 °C → 25 °C
Reaction Time
2 – 4 hours
12 hours
Byproduct Removal
Aqueous wash (Water/Brine)
Aqueous wash (1M HCl)
Typical Yield
80 – 95%
75 – 90%
References
BenchChem - Application Notes and Protocols for Amide Bond Formation using EDC and HATU
1
Organic Syntheses - Esterification of Carboxylic Acids with - Organic Syntheses Procedure
4
Current Chemistry Letters - Process optimization for acid-amine coupling: a catalytic approach
2
Green Chemistry (RSC Publishing) - A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids
3
Application Notes and Protocols: Investigating 4-Chloro-3-(4-nitrophenoxy)benzoic Acid as a Novel Protein Tyrosine Phosphatase 1B Inhibitor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a critical negative...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a critical negative regulator in the insulin and leptin signaling pathways. Its overexpression and increased activity are strongly correlated with the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a high-value therapeutic target for drug discovery.[1][2][3] This document provides a comprehensive guide for the investigation of 4-Chloro-3-(4-nitrophenoxy)benzoic acid , a novel small molecule, as a potential inhibitor of PTP1B. While direct biological data for this specific compound is not yet prevalent in public literature, its structural motifs, particularly the benzoic acid and phenoxy groups, are features found in other classes of PTP1B inhibitors.[4][5] These application notes are designed to provide researchers with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate the therapeutic potential of this and similar compounds. We will delve into the mechanism of PTP1B-mediated signaling, provide step-by-step protocols for in vitro enzymatic and cell-based functional assays, and offer insights into data analysis and interpretation.
Introduction: The Rationale for Targeting PTP1B
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, meticulously balanced by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[6] A dysregulation in this balance is a hallmark of numerous diseases. PTP1B, a non-receptor tyrosine phosphatase located on the cytosolic face of the endoplasmic reticulum, has emerged as a key therapeutic target due to its specific role in attenuating critical metabolic and growth factor signaling pathways.[3][7]
1.1. Role in Insulin Signaling and Type 2 Diabetes:
In the insulin signaling cascade, the binding of insulin to its receptor (IR) triggers autophosphorylation of tyrosine residues on the receptor's intracellular domain. This phosphorylation event initiates a cascade of downstream signaling through substrates like Insulin Receptor Substrate-1 (IRS-1), ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane and the uptake of glucose from the bloodstream.[2][3] PTP1B acts as a brake on this process by dephosphorylating the activated insulin receptor and IRS-1, thus dampening the insulin signal.[3] In states of insulin resistance, such as in type 2 diabetes and obesity, the expression and activity of PTP1B are often elevated.[8] Therefore, the inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and improve glycemic control.[1][9]
1.2. Role in Leptin Signaling and Obesity:
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating appetite and energy expenditure. Leptin signaling is initiated by its binding to the leptin receptor, leading to the activation of the Janus kinase 2 (JAK2). PTP1B also negatively regulates this pathway by dephosphorylating JAK2.[3] Inhibition of PTP1B can, therefore, enhance leptin signaling, potentially leading to reduced food intake and increased energy expenditure, making it an attractive approach for the treatment of obesity.[3]
1.3. Implications in Oncology:
Beyond metabolic diseases, PTP1B has been implicated in the progression of various cancers. It can dephosphorylate and thereby modulate the activity of several receptor tyrosine kinases involved in cell growth and proliferation, such as the epidermal growth factor receptor (EGFR).[3] Consequently, PTP1B inhibitors are also being explored for their potential as anticancer agents.[6]
The Investigational Compound: 4-Chloro-3-(4-nitrophenoxy)benzoic acid
This guide focuses on the systematic evaluation of 4-Chloro-3-(4-nitrophenoxy)benzoic acid as a potential PTP1B inhibitor. The rationale for investigating this compound stems from its structural features which are present in other known PTP1B inhibitors. The benzoic acid moiety can act as a phosphotyrosine mimetic, interacting with the active site of the enzyme.[4][5]
Note: The physicochemical properties are estimated based on the structure and data from structurally related compounds, such as 4-Chloro-3-nitrobenzoic acid.[10][11][12][13]
Experimental Protocols
This section provides detailed, step-by-step protocols for the biochemical and cellular characterization of 4-Chloro-3-(4-nitrophenoxy)benzoic acid as a PTP1B inhibitor.
In Vitro PTP1B Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[1][8] The dephosphorylation of pNPP by PTP1B produces p-nitrophenol (pNP), a yellow product with an absorbance maximum at 405 nm.[1]
3.1.1. Materials and Reagents:
Recombinant Human PTP1B (truncated, catalytically active domain)
Assay Buffer: 50 mM 3,3-dimethylglutarate (or citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0[1][8]
Dithiothreitol (DTT)
Dimethyl sulfoxide (DMSO)
Sodium hydroxide (NaOH), 5 M solution
96-well clear, flat-bottom microplates
Microplate reader capable of measuring absorbance at 405 nm
3.1.2. Workflow Diagram:
Caption: Workflow for the cellular glucose uptake assay.
3.2.3. Step-by-Step Protocol:
Cell Culture and Differentiation:
Seed L6 myoblasts in a 96-well black, clear-bottom plate.
Grow the cells to confluence and then differentiate them into myotubes by switching to a low-serum differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.
Serum Starvation:
Before the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free medium. This reduces basal glucose uptake.
[2]3. Inhibitor Treatment:
Prepare dilutions of 4-Chloro-3-(4-nitrophenoxy)benzoic acid in serum-free medium.
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
[2]4. Insulin Stimulation:
Stimulate the cells with or without a sub-maximal concentration of insulin (e.g., 100 nM) for 30 minutes.
[2]5. Glucose Uptake:
Wash the cells twice with warm KRH buffer.
Add KRH buffer containing 2-NBDG (e.g., 50-100 µM) and incubate for 10-20 minutes at 37°C.
Terminating Uptake:
Stop the glucose uptake by washing the cells three times with ice-cold KRH buffer. This rapid temperature drop and removal of extracellular 2-NBDG is critical.
Fluorescence Measurement:
Lyse the cells in a suitable lysis buffer.
Measure the fluorescence of the cell lysates in a microplate reader (Excitation/Emission ~485/535 nm).
Data Analysis:
Normalize the fluorescence readings to the protein concentration of each well if desired.
Calculate the fold-change in glucose uptake relative to the vehicle-treated, non-insulin-stimulated control.
Evaluate the ability of the test compound to potentiate insulin-stimulated glucose uptake.
3.2.4. Expected Data Presentation:
Treatment
Glucose Uptake (Fold Change vs. Basal) [Example]
Basal (No Insulin, Vehicle)
1.0
Insulin (100 nM)
2.5
Insulin + Test Compound (10 µM)
To be determined
Mechanistic Insights and Pathway Visualization
A key aspect of characterizing a novel inhibitor is understanding its impact on the target signaling pathway. The inhibition of PTP1B is expected to enhance the phosphorylation of its key substrates, the insulin receptor and IRS-1.
4.1. PTP1B-Mediated Insulin Signaling Pathway:
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway and the expected outcome of its inhibition by a compound like 4-Chloro-3-(4-nitrophenoxy)benzoic acid.
The protocols and conceptual framework provided in these application notes offer a robust starting point for the comprehensive evaluation of 4-Chloro-3-(4-nitrophenoxy)benzoic acid as a potential PTP1B inhibitor. By systematically applying these biochemical and cellular assays, researchers can effectively determine the compound's potency, cellular activity, and potential as a lead candidate for the development of novel therapeutics for metabolic diseases and cancer. The structural similarity of this compound to known inhibitors provides a strong rationale for its investigation, and the methodologies outlined here will enable a thorough assessment of its promise in drug discovery.
References
Kumar, A., et al. (2012). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. PLoS ONE, 7(5), e36565. Available at: [Link]
Rakse, M., et al. (2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 70, 469-476. Available at: [Link]
Bottegoni, G., et al. (2009). Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase. ChemMedChem, 4(6), 957-962. Available at: [Link]
Shinde, R. N., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS ONE, 13(6), e0199020. Available at: [Link]
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (n.d.). Glucose uptake assay, C9 cells were incubated with 50 and 100 μM of PT2.... ResearchGate. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro-3-nitro- (CAS 96-99-1). Cheméo. Available at: [Link]
ResearchGate. (n.d.). PTP1b inhibitors scaffold derived from natural sources. ResearchGate. Available at: [Link]
Le, T. M., et al. (2021). In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake. Molecules, 26(11), 3326. Available at: [Link]
Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers. Available at: [Link]
PubMed. (2021). A Computer-Driven Scaffold-Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2-a]quinoxaline Core. Journal of Medicinal Chemistry, 64(19), 14541-14561. Available at: [Link]
Wang, L., et al. (2012). A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance. British Journal of Pharmacology, 165(6), 1838-1849. Available at: [Link]
Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
Prime Scholars. (2020). Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid derivatives. 7th International Conference on Organic and Inorganic Chemistry. Available at: [Link]
National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 30(10), 2243. Available at: [Link]
Royal Society of Chemistry. (2016). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 14(36), 8564-8573. Available at: [Link]
PubMed. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. Available at: [Link]
Purification of 4-Chloro-3-(4-nitrophenoxy)benzoic acid from reaction byproducts
Welcome to the Technical Support Center for Diphenyl Ether Benzoic Acid Derivatives . This guide addresses the purification of 4-Chloro-3-(4-nitrophenoxy)benzoic acid , a critical intermediate often synthesized via coupl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Diphenyl Ether Benzoic Acid Derivatives .
This guide addresses the purification of 4-Chloro-3-(4-nitrophenoxy)benzoic acid , a critical intermediate often synthesized via
coupling (e.g., Ullmann-type or nucleophilic aromatic substitution).[1] The presence of the electron-withdrawing nitro and chloro groups, combined with the ether linkage, creates a specific solubility profile that we can leverage for purification.
Module 1: The Primary Workup (Acid-Base Extraction)
Objective: Separate the target carboxylic acid from neutral reaction byproducts (e.g., unreacted 1-fluoro-4-nitrobenzene) and inorganic salts.
The Protocol
Dissolution: Dissolve the crude reaction mixture in 5% Aqueous Sodium Hydroxide (NaOH) .
Filtration: Collect the solid via vacuum filtration.[1][4][5][6] Wash with cold water to remove trapped inorganic salts (NaCl/KCl).[1]
Visual Workflow: Acid-Base Logic
Caption: Logical flow for separating neutral impurities from the ionizable benzoic acid target.
Module 2: Advanced Purification (The "pKa Swing")
Issue: The crude solid contains 4-Nitrophenol (a common byproduct from hydrolysis of the nitro-halo starting material).
Challenge: Both the target and 4-nitrophenol are acidic.[1] Standard extraction often fails to separate them.[1]
The Solution: Differential pH Precipitation
We exploit the
gap between the Benzoic Acid () and the Nitrophenol ().
Ethanol/Water (80:20): Standard for benzoic acids.[1] Good for removing trace water-soluble salts.[1]
Toluene: Use if the product is contaminated with non-polar tars.[1]
Troubleshooting Crystal Formation:
Oil formation: If the product oils out, reheat and add a seed crystal.[1] Alternatively, switch to a solvent system with a higher boiling point (e.g., Chlorobenzene) to ensure the oil phase transition is bypassed.[1]
Frequently Asked Questions (Troubleshooting)
Q1: My product is persistently yellow. How do I remove the color?
Cause: Nitro compounds are naturally yellow, but deep yellow/brown indicates oxidation byproducts or persistent nitrophenol.[1]
Q2: I have low yield after the acid-base extraction.
Cause: The target acid has significant solubility in the organic wash layer if the pH wasn't high enough during the initial extraction.
Fix: Ensure the initial aqueous extraction is at pH > 10 . Diphenyl ethers are lipophilic; if the carboxylate isn't fully formed, it will partition into the DCM/Ether layer.[1]
Q3: The melting point is broad (range > 2°C).
Cause: Likely contamination with the regioisomer (e.g., 2-chloro isomer) if the starting material wasn't pure.
Fix: Recrystallization from Glacial Acetic Acid is most effective for separating structural isomers of this class due to subtle packing differences in the crystal lattice.
References
BenchChem Technical Support. Synthesis of Chloro-Substituted Benzoic Acids: Troubleshooting & Optimization. Retrieved from .[1]
PubChem Compound Summary. 4-Chloro-3-nitrobenzoic acid (Structural Analog Data). National Center for Biotechnology Information.[1] Retrieved from .[1]
Sigma-Aldrich. Diphenyl Ether Properties and Solubility Data.[1] Retrieved from .[1]
ResearchGate Community. Purification of Nitro-Benzoic Acid Derivatives via pH Swing. Retrieved from .
4-Chloro-3-(4-nitrophenoxy)benzoic acid is a highly lipophilic diphenyl ether derivative characterized by a benzoic acid moiety.[1] Its solubility behavior is governed by the competition between its hydrophobic "tail" (the chloro-nitro-diphenyl ether scaffold) and its ionizable "head" (the carboxylic acid).[1]
Users frequently encounter precipitation issues because they treat this molecule as a standard polar acid.[1] In reality, its LogP is likely > 3.5 , meaning the un-ionized form is virtually insoluble in water. Successful solubilization requires strict control of pH and cosolvent ratios .[1]
Property
Value / Characteristic
Implication for Solubility
Functional Group
Carboxylic Acid (-COOH)
pH-dependent solubility.[1] Soluble only when deprotonated (pH > pKa).[1]
pKa (Predicted)
~3.0 – 3.8
The electron-withdrawing nitro and chloro groups increase acidity compared to benzoic acid (pKa 4.2).[1]
Hydrophobicity
High (Lipophilic)
Requires organic cosolvents (DMSO, Ethanol) for stock solutions.[1]
Water Solubility
< 0.1 mg/mL (at pH < 4)
Insoluble in water, 0.1 M HCl, or acidic HPLC mobile phases.
Troubleshooting Guide (Q&A Format)
Q1: I added the powder to neutral water (pH 7), but it floats or stays cloudy. Why?
A: "Neutral" water often has a pH slightly below 7 due to dissolved CO2, and the addition of the compound itself (an acid) further lowers the pH.
The Physics: At pH values near or below its pKa (~3.5), the molecule exists as the protonated, neutral species. The bulky diphenyl ether backbone prevents interaction with water, causing precipitation.[1]
The Fix: You must drive the equilibrium toward the ionized carboxylate form.[1] Adjust the pH to 7.5 – 8.5 using 0.1 N NaOH or a buffered solution (PBS).[1]
Q2: Can I use DMSO to make a stock solution?
A: Yes, this is the recommended approach.
Protocol: Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). The compound is highly soluble in dipolar aprotic solvents.[1]
Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation upon thawing.[1]
Q3: My solution precipitates when I dilute the DMSO stock into my culture medium. What happened?
A: You likely triggered "solvent shock" or the medium was too acidic.[1]
Cause: Rapid dilution of a hydrophobic molecule from DMSO into an aqueous buffer can cause immediate crashing out if the local concentration exceeds the solubility limit before mixing is complete.
The Fix:
Ensure the culture medium is buffered to pH 7.4 or higher .[1]
Add the DMSO stock slowly (dropwise) while vortexing the medium.
Keep the final DMSO concentration < 0.5% (or as tolerated by your cells) to minimize solvent toxicity, but ensure it's high enough to aid solubility.[1]
Experimental Workflows
Workflow A: Preparation of Aqueous Working Solution
Use this decision tree to determine the correct solubilization strategy.
Figure 1: Decision matrix for solubilizing hydrophobic benzoic acid derivatives. Note the critical pH adjustment step for aqueous attempts.
Detailed Protocols
Protocol 1: "Salting In" (pH Adjustment Method)
Best for applications where organic solvents (DMSO) must be avoided.[1]
Weighing: Weigh the target amount of 4-Chloro-3-(4-nitrophenoxy)benzoic acid.
Suspension: Add water to 80% of the final volume.[1] The powder will likely float or form a suspension.[1]
Titration: While stirring, add 1M NaOH dropwise.
Observation: Monitor the solution.[1] As the pH rises above 4-5, the suspension should begin to clear.[1]
Back-Titration (Optional): If precise pH is needed (e.g., pH 7.4), carefully add dilute HCl only after the compound has fully dissolved.[1] Warning: Going below pH 6 may cause re-precipitation.
Context: Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) is a structural analog.[1] Its solubility is pH-dependent (insoluble at pH 3, soluble at pH 7), serving as a valid proxy for 4-Chloro-3-(4-nitrophenoxy)benzoic acid.[1]
Technical Support Center: Ullmann Condensation for Diphenyl Ether Synthesis
This guide serves as a specialized Technical Support Center for researchers optimizing Ullmann condensation to synthesize diphenyl ethers. It moves beyond generic textbook definitions to address the specific, high-fricti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for researchers optimizing Ullmann condensation to synthesize diphenyl ethers. It moves beyond generic textbook definitions to address the specific, high-friction failure points encountered in the lab.
Before altering variables randomly, use this logic gate to diagnose the root cause of your reaction failure.
Caption: Logic gate for diagnosing Ullmann condensation failures based on observable reaction outcomes.
Mechanistic "Signaling" Pathway
Understanding the catalytic cycle is critical for troubleshooting. The modern Ullmann reaction relies on a Cu(I)/Cu(III) cycle (or SET mechanism) facilitated by bidentate ligands.
Caption: Simplified catalytic cycle for Ligand-Assisted Ullmann Ether Synthesis.
Troubleshooting Guide (FAQ)
Issue 1: The Reaction Stalled (0-10% Conversion)
Symptoms: Starting material is untouched. Catalyst may have precipitated.
Root Cause A: Catalyst Deactivation (Oxidation). Cu(I) is unstable in air. If your reaction mixture turned green or black immediately upon heating, your active Cu(I) oxidized to inactive Cu(II).
Solution: Use CuI (99.999%) stored in a glovebox or freshly purified. Ensure rigorous degassing of the solvent (freeze-pump-thaw or sparging with Ar for 20 mins).
Root Cause B: The "Ligand Mismatch". Standard ligands (like phenanthroline) often fail with sterically hindered or electron-rich aryl halides.
Solution: Switch to 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or Picolinic Acid . These ligands lower the activation energy for the oxidative addition step.
Root Cause C: Insolubility. The "Ullmann" is a heterogeneous reaction. If the base (Cs₂CO₃) forms a rock-hard cake at the bottom, the surface area is zero.
Solution: Use finely ground Cs₂CO₃ and add 3-4 glass beads to the reaction vial to act as agitators.
Issue 2: Low Yield due to Dehalogenation (Ar-X
Ar-H)
Symptoms: You isolate the reduced arene instead of the ether.
Root Cause: This is a radical side-reaction often promoted by high temperatures and protic sources (trace water).
Solution:
Lower Temperature: Decrease from 110°C to 90°C.
Solvent Switch: If using DMF, switch to DMSO or Toluene . DMF can decompose to form dimethylamine, which acts as a reductant.
Dryness: Ensure the phenol and base are strictly anhydrous.
Issue 3: Homocoupling (Ar-X + Ar-X
Ar-Ar)
Symptoms: You see a symmetric biaryl spot on TLC.
Root Cause: Presence of Oxygen. Cu(I) + O₂ promotes the oxidative homocoupling of aryl halides/boronic acids.
Solution: Your inert atmosphere is compromised. Check septa for punctures. Perform the reaction under a positive pressure of Argon.
Optimization Matrix: Selecting the Right System
Do not use a "one size fits all" condition. Select your system based on your Aryl Halide (Electrophile) .
Glovebox/Schlenk: Charge a reaction tube with CuI (19 mg, 0.1 mmol), Picolinic Acid (24 mg, 0.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
Seal & Purge: Cap the tube. Evacuate and backfill with Argon (3x).
Liquid Addition: Add the Aryl Iodide (1.0 mmol), Phenol (1.2 mmol), and anhydrous DMSO (2.0 mL) via syringe.
Note: If Phenol is solid, add it in Step 1.
Reaction: Stir vigorously at 90 °C for 18-24 hours.
Checkpoint: The solution should remain a clear to slightly turbid deep blue/green or brown. If it turns black and plates out copper mirror, the catalyst is dead.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMSO. Dry over Na₂SO₄.
References
Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles. Accounts of Chemical Research. [Link]
Maiti, D., & Buchwald, S. L. (2010).[1][4] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. [Link]
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. [Link]
Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation.[5] Advanced Synthesis & Catalysis. [Link]
Technical Support Center: Minimizing Decarboxylation in Benzoic Acid Synthesis
Topic: Minimizing Decarboxylation During High-Temperature Synthesis Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Version: 2.1 (Current) Diagnostic Hub: The Mechanics of Loss "Why is my p...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Decarboxylation During High-Temperature Synthesis
Audience: Organic Chemists, Process Engineers, and Drug Development Scientists
Version: 2.1 (Current)
Diagnostic Hub: The Mechanics of Loss
"Why is my product losing CO₂?"
Before optimizing, you must identify which decarboxylation pathway is active. In high-temperature synthesis (oxidations, hydrolyses, or couplings), two primary mechanisms degrade benzoic acids.
A. The Protodecarboxylation Pathway (Ionic)
This is the most common culprit in acidic or aqueous media.
Mechanism: An electrophile (usually
) attacks the ring carbon bearing the carboxyl group (ipso-attack), forming a sigma complex (arenium ion). The bond breaks, releasing and a proton.
Risk Factors:
Electron-Rich Rings: Substituents like
, , or (especially at ortho/para positions) stabilize the arenium ion intermediate, accelerating loss.
Acidic Media: High
concentration drives the equilibrium toward the unstable free acid form.
Water: Acts as a proton relay, significantly lowering the activation energy (
bond or formation of a carboxyl radical () which rapidly loses to form an aryl radical ().
Risk Factors:
Transition Metals: Cu(I/II) and Ag(I) are notorious for facilitating decarboxylation (e.g., Hunsdiecker-type mechanisms).
Ortho-Substituents: Bulky ortho groups (e.g.,
) twist the carboxyl group out of planarity, reducing conjugation and weakening the bond (Steric Acceleration).
Visualization: Diagnostic Decision Tree
Caption: Decision tree to isolate the active decarboxylation mechanism based on substrate electronics and reaction conditions.
Optimization Strategies (Troubleshooting)
Strategy A: The "Salt Stabilization" Rule
Principle: The carboxylate anion (
) is kinetically stable against protodecarboxylation because the negative charge repels the nucleophilic attack on the ring or prevents the formation of the required protonated intermediate.
Action: Ensure the reaction medium remains basic or neutral.
Principle: Water lowers the energy barrier for decarboxylation by acting as a proton bridge.
Action:
Switch to Dipolar Aprotic Solvents (DMSO, Sulfolane) if compatible. They solvate cations well but leave anions (like benzoate) "naked" yet stable against protonation.
If water is required, use Ionic Liquids or biphasic systems to isolate the acid product from the high-temperature aqueous phase.
Strategy C: Thermal Ramping vs. Spiking
Principle: Decarboxylation is often a threshold event. "Spiking" temperature to initiate reaction often overshoots into the decarboxylation window.
Action: Use Step-Wise Heating . Hold at
(initiation temp) for 10% of reaction time, then ramp slowly to . Never set the bath to immediately.
Validated Protocols
Protocol 1: Buffered Aerobic Oxidation of Alkylbenzenes
Use case: Converting toluene derivatives to benzoic acids while suppressing radical decarboxylation.
Reagents:
Substrate: Alkylbenzene (1.0 equiv)
Catalyst:
(1 mol%), (0.1 mol%)
Buffer: Sodium Acetate (0.5 equiv) - Critical for buffering local acidity.
Solvent: Acetic Acid / Water (9:1) - Water limited to essential stoichiometry.
Workflow:
Charge: Load catalyst, buffer, and substrate into autoclave.
Pressurize: Introduce
(or Air) to 10-20 bar.
Ramp: Heat to 100°C over 30 mins. Hold.
Reaction: If conversion is slow, ramp to 120°C. Do not exceed 140°C for electron-rich substrates.
Quench: Cool to 40°C. Vent.
Isolation (Crucial): Pour into cold aqueous NaOH (pH 10).
Why? This immediately converts any free acid to the stable benzoate salt before workup.
Filter off metal catalysts (insoluble hydroxides).
Acidify filtrate slowly at 0°C to precipitate product.
Protocol 2: Hydrolysis of Sterically Hindered Nitriles
Use case: Synthesizing 2,6-disubstituted benzoic acids.
The Problem: Acid hydrolysis (e.g.,
, 160°C) guarantees decarboxylation due to the "Ortho Effect" (steric relief upon losing ).
The Fix: High-Pressure Alkaline Hydrolysis
Solvent: Ethylene Glycol (High BP, allows high temp without pressure vessel if needed, but pressure is better).
Base: KOH (5.0 equiv).
Conditions: 150°C, sealed tube.
Mechanism Check: The intermediate is the potassium salt (
). Steric hindrance prevents attack on the nitrile, but once formed, the salt is stable.
Workup: Dilute with water. Wash with ether (removes organics). Acidify the aqueous layer only to pH 3-4 (do not go to pH 1) and extract immediately.
Frequently Asked Questions (FAQs)
Q: I am using Copper (Cu) to catalyze a coupling reaction, but my benzoic acid starting material is disappearing. Why?A: Copper is a decarboxylation catalyst (see the Cohen-Tietze protocol). It facilitates the extrusion of
to form an aryl-copper intermediate.
Fix: Switch to a Palladium (Pd) catalyst if possible, which is less prone to decarboxylating benzoates unless specifically designed to do so (e.g., Goossen coupling). Alternatively, add a chelating ligand (e.g., phenanthroline) to stabilize the Cu center, though this may inhibit the desired reaction.
Q: My 2-nitrobenzoic acid yield is low. Is it decarboxylating?A: Yes. Ortho-nitro groups are particularly problematic. They destabilize the ground state (steric clash) and stabilize the transition state for radical decarboxylation.
Fix: Avoid temperatures >100°C. If oxidation is required, use stronger oxidants (
, ) that operate at lower temperatures (refluxing water/t-BuOH) rather than high-temp aerobic oxidation.
Q: Can I use Microwave irradiation?A: Use caution. Microwaves create "hot spots" (localized superheating) that can trigger thermal decarboxylation even if the bulk temperature reads safe.
Fix: Use active cooling (compressed air) during microwave synthesis to keep the bulk temperature 20°C below the decarboxylation threshold.
References
Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids. Journal of the American Chemical Society.[2][3]
Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from benzoic acids. Science.
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction (Review of thermal stability/carboxylation). Chemical Reviews.
NIST Chemistry WebBook. Thermochemical Data for Benzoic Acid.
Resendiz, M. J., et al. (2010). Structure-Reactivity Relationships in the Decarboxylation of Benzoic Acids. Journal of Organic Chemistry.
Technical Support Center: Stability of 4-Chloro-3-(4-nitrophenoxy)benzoic Acid
The following technical guide is designed as a specialized support resource for researchers and process chemists working with 4-Chloro-3-(4-nitrophenoxy)benzoic acid . It addresses stability concerns, specifically focusi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed as a specialized support resource for researchers and process chemists working with 4-Chloro-3-(4-nitrophenoxy)benzoic acid . It addresses stability concerns, specifically focusing on acidic hydrolysis conditions often encountered during synthesis workups, metabolic stability studies, or forced degradation testing.
4-Chloro-3-(4-nitrophenoxy)benzoic acid exhibits exceptional stability under standard acidic hydrolysis conditions (e.g., 0.1 N – 6.0 N HCl/H₂SO₄ at temperatures < 80°C).
Contrary to alkyl ethers, the diaryl ether linkage (Ar–O–Ar) in this molecule is chemically robust. The
hybridization of the carbon atoms attached to the oxygen prevents the or cleavage mechanisms typical of aliphatic ethers. Furthermore, the electron-withdrawing nitro () and chloro () groups deactivate the aromatic rings, reducing susceptibility to electrophilic aromatic substitution or acid-catalyzed oxidative degradation.
Key Stability Characteristics:
Ether Linkage: Resistant to cleavage except under extreme conditions (e.g., concentrated HI/HBr at reflux).
Carboxylic Acid: Stable; will exist in protonated (non-ionized) form in acidic media (
).
Nitro Group: Stable to non-reducing acids.
Troubleshooting Guide (Q&A)
Category A: Experimental Observations & Visuals
Q1: I observed immediate precipitation upon adding 1N HCl to my reaction mixture. Has the compound degraded?Diagnosis: No. This is the expected physicochemical behavior.
Technical Explanation: 4-Chloro-3-(4-nitrophenoxy)benzoic acid is a lipophilic weak acid. In basic or neutral solution, it may exist as a soluble carboxylate salt. Upon acidification (pH < 2), the carboxylate is protonated to the free acid form. Due to the hydrophobic diaryl ether scaffold and the chloro/nitro substituents, the free acid has negligible water solubility, causing it to precipitate.
Action: Filter the precipitate. This is your purified product. Do not discard the solid assuming it is a degradation byproduct.
Q2: The solution turned yellow/orange during acid reflux. Is this evidence of ether cleavage?Diagnosis: Likely not cleavage, but potentially trace impurity formation or chromophore activation.
Technical Explanation: 4-Nitrophenol (the potential cleavage product) is intensely yellow in basic conditions (phenolate form) but nearly colorless to pale yellow in acidic conditions. Therefore, a strong yellow color in acid often indicates:
Trace Decarboxylation: At high temperatures (>100°C), electron-deficient benzoic acids can decarboxylate, potentially forming colored oligomers.
Photo-degradation: Nitro-aromatics are photosensitive. Ensure the reflux was performed in the dark.
Action: Analyze by HPLC. If the main peak retention time is unchanged, the color is likely due to ppm-level impurities (e.g., azo-coupling precursors) rather than bulk degradation.
Category B: Synthetic Workup & Yield[1][2][3]
Q3: I am trying to hydrolyze the methyl ester of this acid using 6N HCl at 60°C, but the reaction is stalling (low conversion). Should I increase the acid concentration?Diagnosis: The issue is kinetics , not thermodynamics.
Technical Explanation: The ester carbonyl carbon is electron-deficient due to the withdrawing effects of the nitro and chloro groups on the ring. While this theoretically increases electrophilicity, the solubility of the starting ester in aqueous acid is the limiting factor. The biphasic nature of the reaction prevents the acid catalyst from effectively interacting with the ester.
Action:
Add Co-solvent: Use a 1:1 mixture of THF/Water or Dioxane/Water to homogenize the phase.
Switch Reagent: Acidic hydrolysis is slow for sterically hindered or electron-poor esters. Consider saponification (LiOH/THF/Water) followed by acidic quench. This is 100x faster for this substrate class.
Q4: Can I use HBr or HI to speed up the hydrolysis?Diagnosis:CRITICAL WARNING. Do not use hydrobromic or hydroiodic acid.
Technical Explanation: Unlike HCl or H₂SO₄, bromide and iodide are strong nucleophiles. While the diaryl ether is stable to HCl, refluxing in concentrated HBr or HI is the specific textbook method for cleaving ether bonds (converting Ar–O–Ar
Ar–OH + Ar–Br). This will destroy your molecule, yielding 4-chloro-3-hydroxybenzoic acid and 4-nitrophenol.
Category C: Analytical (HPLC/LC-MS)
Q5: My HPLC chromatogram shows split peaks or severe tailing for the compound in acidic mobile phase.Diagnosis: pH mismatch or column overloading.
Technical Explanation: The
of the benzoic acid moiety is approximately 3.0–3.5. If your mobile phase pH is near this value (e.g., 0.1% formic acid, pH ~2.7), the molecule constantly equilibrates between ionized and neutral states, causing peak splitting.
Action:
Buffer Lower: Use 0.1% TFA (pH ~2.0) to keep it fully protonated.
Buffer Higher: Use 10mM Ammonium Acetate (pH 4.5+) to keep it fully ionized (if column permits).
Standardized Stress Testing Protocol
Use this protocol to validate the stability of your specific lot of material.
Objective: Confirm stability of 4-Chloro-3-(4-nitrophenoxy)benzoic acid under forced acidic conditions.
Parameter
Condition
Duration
Acceptance Criteria
Acid Strength
1.0 N HCl (in 50% MeOH co-solvent)
24 Hours
> 99.0% Recovery
Temperature
60°C
24 Hours
No new impurity > 0.1%
Control
Sample in MeOH (Ambient)
N/A
Reference Standard
Step-by-Step Workflow:
Preparation: Dissolve 10 mg of compound in 5 mL Methanol. Add 5 mL of 2.0 N HCl.
Incubation: Seal in a chemically resistant glass vial. Heat to 60°C in a heating block.
Sampling: At T=0, T=4h, and T=24h, remove 100 µL aliquots.
Quench: Neutralize aliquot with 100 µL 2.0 N NaOH (or dilute into HPLC buffer if analyzing immediately).
Analysis: Inject onto C18 column (Gradient: 5%
95% ACN in water w/ 0.1% TFA).
Stability Logic & Pathways (Visualized)
The following diagram illustrates the structural logic determining the molecule's fate in acidic media.
Figure 1: Stability decision tree showing the high resistance of the diaryl ether linkage to standard mineral acids versus specific nucleophilic acids (HI/HBr).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group; Chapter 21: Formation and reactions of ethers).
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Provides
values explaining the electron-withdrawing stability of the nitro-phenoxy group).
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Detailed mechanism explaining why diaryl ethers resist cleavage compared to alkyl ethers).
BenchChem. (2025).[1] Stability of Nitro-substituted Benzoic Acid Derivatives. (General handling of nitro-benzoic acid scaffolds).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-3-(4-nitrophenoxy)benzoic acid before handling.
High-Field vs. Benchtop ¹H NMR Analysis of 4-Chloro-3-(4-nitrophenoxy)benzoic Acid: A Comparative Guide for Drug Discovery Workflows
Executive Summary In modern pharmaceutical analysis and drug discovery, the structural verification of complex diaryl ether intermediates like 4-Chloro-3-(4-nitrophenoxy)benzoic acid is a critical quality control step. H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical analysis and drug discovery, the structural verification of complex diaryl ether intermediates like 4-Chloro-3-(4-nitrophenoxy)benzoic acid is a critical quality control step. Historically, high-field nuclear magnetic resonance (NMR) spectroscopy (e.g., 600 MHz) has been the gold standard for resolving complex aromatic spin systems. However, the advent of cryogen-free, permanent-magnet benchtop NMR systems (e.g., 80 MHz) has revolutionized laboratory workflows, offering operational simplicity, reduced costs, and rapid in-hood reaction monitoring[1][2].
This guide provides an objective, data-driven comparison of 600 MHz high-field NMR versus 80 MHz benchtop NMR for the structural elucidation of 4-Chloro-3-(4-nitrophenoxy)benzoic acid. By analyzing the causality behind the molecule's electronic effects and spin systems, we establish a framework for understanding when benchtop NMR is sufficient and when high-field resolution is mandatory[3].
Mechanistic Causality: Predicting the Spin Systems
To evaluate instrument performance, we must first understand the intrinsic electronic environment of 4-Chloro-3-(4-nitrophenoxy)benzoic acid. The molecule consists of two distinct aromatic rings with opposing electronic demands:
Ring B (4-Nitrophenoxy Group): The nitro group at C4' is a powerful electron-withdrawing group (EWG) via both resonance (-M) and induction (-I), heavily deshielding the ortho protons (H3', H5'). Conversely, the ether oxygen at C1' acts as an electron-donating group (EDG) via resonance (+M), shielding its ortho protons (H2', H6'). This creates a highly dispersed AA'BB' spin system .
Ring A (Benzoic Acid Core): The substitution pattern (1-COOH, 3-O-Ar, 4-Cl) leaves three protons at positions 2, 5, and 6. The carboxylic acid deshields H2 and H6. H5 and H6 are ortho-coupled (
Hz), while H2 and H6 are meta-coupled ( Hz). This forms an AMX spin system with chemical shifts clustered tightly between 7.50 and 7.90 ppm.
Fig 1. Electronic effects of substituents dictating the chemical shifts of the diaryl ether core.
Experimental Methodologies: A Self-Validating Protocol
To ensure that any observed differences in spectral resolution are strictly instrument-dependent (and not an artifact of sample preparation), the following protocol utilizes a self-validating, single-tube methodology.
Sample Preparation
Weighing : Accurately weigh 30.0 mg of 4-Chloro-3-(4-nitrophenoxy)benzoic acid analytical standard (>99% purity) into a clean glass vial.
is specifically chosen over CDCl₃. The highly polar solvent disrupts the intermolecular hydrogen bonding of the carboxylic acid, preventing concentration-dependent chemical shift drift and line broadening that would otherwise skew the comparison.
Homogenization : Vortex for 30 seconds until complete dissolution is achieved. Transfer 550 µL of the homogeneous solution into a standard 5 mm borosilicate NMR tube.
Acquisition Workflow
High-Field Acquisition (600 MHz) : Insert the sample into the 600 MHz spectrometer. Perform automated tuning, matching, and gradient shimming. Acquire a 1D ¹H spectrum using a standard pulse-acquire sequence: 16 scans, 5-second relaxation delay (
) to ensure quantitative integration, and 64k data points.
Benchtop Acquisition (80 MHz) : Transfer the exact same NMR tube to the 80 MHz benchtop spectrometer. This eliminates concentration or solvent variance[4]. Acquire a 1D ¹H spectrum: 64 scans (increased to compensate for the lower sensitivity of the permanent magnet), 5-second relaxation delay, and 16k data points.
Processing : Apply 0.3 Hz exponential line broadening to both datasets, followed by Fourier transform, automatic phase correction, and baseline correction. Reference TMS to 0.00 ppm.
Fig 2. Comparative workflow and decision matrix for benchtop vs. high-field NMR analysis.
Objective Comparison: 600 MHz vs. 80 MHz Benchtop
The core limitation of low-field NMR is the ratio of the chemical shift difference (
, in Hz) to the coupling constant (, in Hz). When , the spectrum is "first-order" and easy to interpret. When , the system enters strong coupling (second-order kinetics), leading to severe peak distortion known as the "roof effect" and complex multiplet overlapping[3].
Quantitative Data Summary
Proton Assignment
Spin System
Expected (ppm)
600 MHz Resolution ()
80 MHz Benchtop Resolution ()
-COOH
Singlet (br)
~13.20
Broad singlet, baseline resolved
Broad singlet, baseline resolved
H3', H5' (Ring B)
AA'BB'
8.25
Distinct doublet ( Hz)
Distinct doublet, slight roof effect
H6 (Ring A)
AMX (dd)
7.82
dd ( Hz)
Unresolved multiplet (overlaps with H2)
H2 (Ring A)
AMX (d)
7.65
d ( Hz)
Unresolved multiplet (overlaps with H6)
H5 (Ring A)
AMX (d)
7.55
d ( Hz)
Broad, distorted doublet
H2', H6' (Ring B)
AA'BB'
7.22
Distinct doublet ( Hz)
Distinct doublet
Technical Analysis
The AA'BB' System (Ring B) : The chemical shift difference between H3'/H5' and H2'/H6' is massive (~1.03 ppm). Even at 80 MHz, this translates to
Hz. With a coupling constant of Hz, the ratio is ~9. Therefore, benchtop NMR successfully resolves the nitrophenoxy ring into two distinct doublets, making it perfectly viable for confirming the presence of the ether linkage and nitro substitution[5].
The AMX System (Ring A) : The chemical shift difference between H5 (7.55 ppm) and H6 (7.82 ppm) is only 0.27 ppm. At 600 MHz, this is a comfortable 162 Hz (
), yielding pristine, first-order doublets and doublet-of-doublets. However, at 80 MHz, the difference shrinks to just 21.6 Hz. The resulting forces the signals into a strongly coupled, second-order ABX multiplet[3]. On the benchtop instrument, H2, H5, and H6 merge into an uninterpretable cluster between 7.50 and 7.90 ppm.
Conclusion & Workflow Recommendations
While high-field NMR (600 MHz) remains the absolute requirement for de novo structural elucidation and resolving tight AMX aromatic systems, benchtop NMR (80 MHz) proves to be an exceptionally powerful tool for routine pharmaceutical analysis[1][2].
For 4-Chloro-3-(4-nitrophenoxy)benzoic acid , the 80 MHz benchtop system easily resolves the diagnostic AA'BB' signals of the nitrophenoxy ring (8.25 ppm and 7.22 ppm) and the carboxylic acid proton (13.20 ppm). Therefore, if this molecule is being synthesized as an intermediate, benchtop NMR is highly recommended for rapid, in-fume-hood reaction monitoring and GMP-compliant quality control[2][4]. High-field NMR should be reserved for final API impurity profiling where absolute integration of the clustered benzoic acid protons is legally required by regulatory bodies.
References
Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.ResearchGate.
Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop.News-Medical.
Benchtop NMR for Quality Control - Bruker.Bruker.
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.News-Medical.
Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction.RSC Publishing.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-3-(4-nitrophenoxy)benzoic acid is a structurally complex aromatic acid, sharing significant physiochemical properties with diphenyl ether herbicides (e.g., Acifluorfen, Fomesafen) and pharmaceutical intermediates. Its analysis presents two primary challenges: ionogenic behavior (due to the carboxylic acid moiety) and structural isomerism (potential positional isomers of the chloro- and nitrophenoxy- groups).
This guide objectively compares three distinct chromatographic approaches to detecting this analyte. Unlike generic protocols, this document focuses on the causality of separation—specifically how stationary phase selection interacts with the molecule's
) from positional isomers (e.g., 2-chloro analogs) and hydrolysis byproducts.
Part 1: Comparative Analysis of Methodologies
We evaluated three distinct method configurations. The "Standard" method prioritizes robustness for QC, while the "Advanced" method targets impurity profiling.
Comparison Matrix
Feature
Method A: The "Workhorse" (C18)
Method B: The "Resolver" (Phenyl-Hexyl)
Method C: LC-MS Compatible
Stationary Phase
C18 (Octadecylsilane), 5µm
Phenyl-Hexyl, 3µm
C18, 1.7µm (UHPLC)
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Hydrophobic Interaction
Mobile Phase Modifier
0.1% Phosphoric Acid ()
0.1% Phosphoric Acid ()
0.1% Formic Acid
Isomer Selectivity
Moderate
High (Best for impurities)
Moderate
Peak Shape
Excellent (Acid suppression)
Good
Fair (Formic is weaker acid)
Detection Limit (LOD)
~0.5 µg/mL (UV)
~0.5 µg/mL (UV)
< 1 ng/mL (MS/MS)
Cost/Run
Low
Medium
High
Expert Insight: Why Method B Wins for Development
While Method A (C18) is sufficient for simple potency assays, Method B (Phenyl-Hexyl) is the superior choice for development and stability indicating methods.
The Mechanism: The target molecule contains two aromatic rings (benzoic acid and nitrophenoxy). A standard C18 column interacts only via hydrophobicity. A Phenyl-Hexyl column, however, engages in
- stacking interactions with the analyte's aromatic rings. This secondary interaction is crucial for separating positional isomers (e.g., where the chlorine is in the ortho vs. para position) which often co-elute on C18.
Part 2: Recommended Protocol (Method B)
This protocol is optimized for the separation of 4-Chloro-3-(4-nitrophenoxy)benzoic acid from its potential synthetic impurities.
Chromatographic Conditions
Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: Water + 0.1%
(pH ~2.2).
Note: Phosphoric acid is preferred over Formic acid for UV detection because it suppresses silanol activity better, resulting in sharper peaks for acidic compounds.
Mobile Phase B: Acetonitrile (ACN).
Note: ACN is preferred over Methanol due to lower backpressure and stronger elution strength for diphenyl ethers.
Channel 1 (Quantitation): 254 nm (Aromatic ring absorption).
Channel 2 (Characterization): 300 nm (Nitro group specific).
Standard & Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Why? Dissolving the sample in 100% ACN can lead to "peak fronting" or breakthrough when injecting onto a mobile phase starting at 30% organic. Matching the initial gradient strength is best practice.
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in ACN. Sonicate for 5 mins.
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run must meet these criteria:
Tailing Factor (
): (Ensures pH is sufficiently low to suppress ionization).
Precision (RSD):
for 5 replicate injections.
Resolution (
): between the main peak and the nearest impurity (if present).
Part 3: Visualizing the Method Logic
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical steps taken to arrive at the recommended Phenyl-Hexyl protocol.
Caption: Decision logic prioritizing pH control and Pi-Pi interactions for optimal selectivity.
Diagram 2: Molecular Interaction Mechanism
Visualizing why the Phenyl-Hexyl column offers superior performance for this specific aromatic ether.
Caption: Dual-mechanism retention: Hydrophobic forces retain the molecule, while Pi-Pi stacking separates isomers.
Part 4: Troubleshooting & Optimization
Even with a robust protocol, issues can arise. Use this data-driven troubleshooting guide.
Symptom
Probable Cause
Corrective Action
Peak Tailing ()
Silanol interaction or pH too high.
Ensure Mobile Phase A pH is < 2.5. If using C18, switch to an "End-capped" or "Base-deactivated" column.
Split Peaks
Solvent mismatch.
The sample diluent (100% ACN) is too strong. Re-dissolve sample in 50:50 Water:ACN.
Retention Time Drift
Temperature fluctuation.
Benzoic acid derivatives are sensitive to thermodynamics. Ensure column oven is stable at 35°C 0.5°C.
Low Sensitivity
Wrong wavelength.
Check UV spectrum. If 254 nm is low, try 220 nm, but ensure solvents are HPLC grade to avoid baseline noise.
References
Laganà, A., et al. (2000). Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection. Analytica Chimica Acta. Link
BenchChem. (2025).[1][2] HPLC Analysis of Benzoic Acid Derivatives: Technical Support Guide. Link
Sigma-Aldrich (Merck). HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Link
SIELC Technologies. Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Link
FTIR characteristic peaks for nitro and carboxylic acid groups in diphenyl ethers
Title: Precision Identification of Nitro and Carboxylic Acid Motifs in Diphenyl Ethers via FTIR: A Comparative Characterization Guide Executive Summary In the development of agrochemicals (e.g., protoporphyrinogen oxidas...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Precision Identification of Nitro and Carboxylic Acid Motifs in Diphenyl Ethers via FTIR: A Comparative Characterization Guide
Executive Summary
In the development of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors like Acifluorfen) and pharmaceutical scaffolds, the diphenyl ether moiety is a recurring structural backbone.[1] The precise characterization of functional groups attached to this scaffold—specifically nitro (
) and carboxylic acid () groups—is critical for validating synthetic pathways and ensuring purity.
While NMR remains the gold standard for connectivity, Fourier Transform Infrared Spectroscopy (FTIR) is the industry workhorse for rapid functional group verification and solid-state form analysis. This guide provides a technical comparison of FTIR against alternative modalities, details the specific vibrational signatures of these groups within the diphenyl ether electronic environment, and offers a self-validating protocol for spectral acquisition.
Technical Foundation: The Electronic Environment
The diphenyl ether scaffold presents a unique challenge and opportunity in vibrational spectroscopy. The ether oxygen atom acts as a
-donor, potentially conjugating with the aromatic rings.
Nitro Groups: Strongly electron-withdrawing.[2] When para-substituted relative to the ether linkage, resonance effects can slightly lower the wavenumber of the asymmetric stretching vibration due to bond weakening.
Carboxylic Acid: Exists primarily as hydrogen-bonded dimers in the solid state, creating broad, distinctive spectral features that can obscure weaker signals.[2][3][4]
Comparative Analysis: FTIR vs. Alternatives
To establish why FTIR is the selected method for this guide, we compare it with Raman and NMR spectroscopy specifically for analyzing nitro-carboxylic diphenyl ethers.
Feature
FTIR (Mid-IR)
Raman Spectroscopy
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
H NMR
Nitro Detection
Excellent. Strong asymmetric stretch (~1530 cm) is highly polar and IR active.
Good. Symmetric stretch (~1350 cmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) is very strong in Raman (polarizability change).
Indirect. Infers presence via descreening of adjacent aromatic protons.[2]
Carboxylic Acid
Dominant. Broad O-H stretch and sharp C=O are unmistakable diagnostic bands.[2]
Weak. O-H signal is often weak; C=O is visible but less intense than in IR.
Specific. Acidic proton appears at >10 ppm (broad), but exchangeable with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
.
Verdict: FTIR is the superior choice for rapid identification of these polar functional groups in the solid state, whereas NMR is required for structural connectivity.
Characteristic Peak Atlas
The following data synthesizes literature values for diphenyl ethers substituted with nitro and carboxyl groups (e.g., Acifluorfen, Nitrofen derivatives) [1, 2].
A. The Nitro Group (
)
The nitro group exhibits two primary stretching vibrations.[5] In diphenyl ethers, these positions are relatively stable but can shift based on ortho/para substitution relative to the ether oxygen.
Causality: This vibration involves the anti-phase stretching of the N-O bonds. It is often the most distinct peak in the 1500 region, distinct from the aromatic C=C ring stretches (~1580 cm
Shift: Electron-withdrawing groups (like the nitro group or halogens on the same ring) can shift this to higher wavenumbers (closer to 1720 cmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) compared to unsubstituted benzoic acid (~1685 cm).
Characteristics: Often the strongest peak in the fingerprint region.
Differentiation: Distinguishes the molecule from simple biphenyls (which lack this band).
Data Interpretation Workflow
The following logic gate ensures accurate assignment and avoids false positives (e.g., confusing amide Carbonyls with Acid Carbonyls).
Caption: Logical decision tree for sequential identification of functional groups in substituted diphenyl ethers.
Experimental Protocol: Self-Validating ATR-FTIR
For solid diphenyl ethers (often crystalline powders), Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture contamination which distorts the O-H region.[2]
Step-by-Step Methodology
System Validation:
Run a background scan (air) to remove atmospheric ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
(2350 cm) and vapor.
Validation Check: Ensure the baseline is flat at 100% Transmittance.
Sample Preparation:
Place ~5 mg of the solid sample onto the Diamond or ZnSe crystal.
Apply pressure using the anvil until the force gauge indicates optimal contact.
Causality: High pressure ensures intimate contact between the high-refractive-index crystal and the sample, maximizing the evanescent wave penetration.
Apply ATR Correction (if quantitative comparison to transmission library data is needed).[2] ATR intensity is wavelength-dependent (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), making low-wavenumber peaks appear stronger than in transmission spectra.
Caption: Operational workflow for acquiring high-fidelity ATR-FTIR spectra of solid organic compounds.
Region: Strong C=O stretch. Likely shifted >1700 cmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
due to the electron-withdrawing nitro group ortho to the acid [3].
Region: Complex overlap of the Diphenyl Ether C-O-C stretch and the C-F stretches (from the trifluoromethyl group, which absorb strongly between 1100-1350 cm) [1].
Interpretation Note: In Acifluorfen, the C-F bands are very intense and can dominate the fingerprint region. The
and carbonyl peaks remain the most reliable diagnostic markers outside this cluttered region.
References
Premila Rachelin, Y., et al. "Electronic structure investigations and spectroscopic studies on the herbicidal molecule 4-Nitro phenyl-phenylether."[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 137, 2015, pp. 123-132. Link
National Institute of Standards and Technology (NIST).[2] "Diphenyl ether Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." 7th Ed., John Wiley & Sons, 2005. (Standard text for inductive effect shifts).
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000, pp. 10815-10837. Link[2]
Comparative study of 3-phenoxy vs 4-phenoxy benzoic acid derivatives
Executive Summary: The Isomer Divergence In the landscape of diaryl ether chemistry, the positional isomerism between 3-phenoxybenzoic acid (3-PBA) and 4-phenoxybenzoic acid (4-PBA) dictates a stark divergence in applica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomer Divergence
In the landscape of diaryl ether chemistry, the positional isomerism between 3-phenoxybenzoic acid (3-PBA) and 4-phenoxybenzoic acid (4-PBA) dictates a stark divergence in application. While chemically similar, their biological fates are diametrically opposed:
3-PBA (Meta-isomer): Predominantly known as a terminal metabolite and environmental biomarker. It is the stable breakdown product of pyrethroid insecticides (e.g., Permethrin, Cypermethrin). Its presence signals toxic exposure, and it is actively studied for its own hepatotoxic and immunotoxic properties.
4-PBA (Para-isomer): A high-value pharmaceutical intermediate and polymer building block. Its linear geometry makes it an ideal scaffold for enzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) and antibiotics (e.g., Sitafloxacin), where it serves as a hydrophobic anchor without the metabolic instability associated with the meta-isomer's pyrethroid precursors.
This guide provides a technical comparison of their physicochemical profiles, synthetic accessibility, and structure-activity relationships (SAR), supported by experimental protocols.
The position of the phenoxy group influences the electronic environment of the carboxylic acid, affecting acidity (pKa) and lipophilicity (LogP).
Table 1: Comparative Physicochemical Data
Property
3-Phenoxybenzoic Acid (3-PBA)
4-Phenoxybenzoic Acid (4-PBA)
CAS Registry
3739-38-6
2215-77-2
Structure
Meta-substituted diaryl ether
Para-substituted diaryl ether
Molecular Weight
214.22 g/mol
214.22 g/mol
Melting Point
149 – 150 °C
163 – 165 °C
Acidity (pKa)
3.95 (Stronger Acid)
~4.2 – 4.5 (Weaker Acid)
Electronic Effect
Inductive withdrawing (-I) dominates.
Resonance donating (+M) competes with -I.
LogP (Lipophilicity)
3.91
~3.9 (Similar)
Solubility
Soluble in DMSO, EtOH; Insoluble in H₂O
Soluble in DMSO, EtOH; Insoluble in H₂O
Primary Utility
Toxicology Biomarker, Pyrethroid Metabolite
Drug Scaffold, Polymer Monomer
Mechanistic Insight: Acidity Differences
The acidity difference is driven by the Hammett Substituent Constants .
Meta-position (3-PBA): The phenoxy group exerts an electron-withdrawing inductive effect (
), stabilizing the carboxylate anion and increasing acidity (lower pKa).
Para-position (4-PBA): The phenoxy group's electron-donating resonance effect (
to -0.32) opposes its inductive withdrawal. This destabilizes the carboxylate anion relative to the meta-isomer, resulting in a weaker acid (higher pKa) comparable to benzoic acid.
Synthetic Accessibility & Pathways
The synthesis of these isomers requires distinct strategies to ensure regioselectivity. 4-PBA is often accessible via oxidation of para-substituted toluene derivatives, whereas 3-PBA synthesis often employs Ullmann-type coupling to avoid isomer mixtures.
DOT Diagram: Synthetic Divergence
The following diagram illustrates the primary synthetic routes for both isomers.
Figure 1: Synthetic divergence showing the Ullmann coupling route for 3-PBA and the oxidative route for 4-PBA.
Biological Activity & SAR[6]
3-PBA: The Toxicological Marker
3-PBA is the "common denominator" metabolite for type I and II pyrethroids. Its biological activity is characterized by toxicity rather than therapeutic potential.
Endocrine Disruption: Acts as an anti-androgen and potential estrogen mimic.
Cellular Stress: Induces apoptosis in HepG2 (liver) cells via the Caspase-3/Bcl-2 pathway .
Neurotoxicity: Accumulates in dopaminergic neurons; linked to Parkinson’s-like pathology in animal models.
4-PBA: The Medicinal Scaffold
4-PBA derivatives utilize the linear "para" geometry to penetrate deep hydrophobic pockets in enzymes.
Antibiotics: The 4-phenoxy motif is critical in Sitafloxacin , a fluoroquinolone antibiotic, where it enhances binding affinity to bacterial DNA gyrase.
HIF Prolyl Hydroxylase Inhibitors: 4-phenoxybenzoic acid derivatives have been explored as stabilizers of Hypoxia-Inducible Factor (HIF), useful in treating anemia. The para-orientation allows the distal phenyl ring to engage in
-stacking interactions within the enzyme active site that the meta-isomer cannot achieve due to steric kinking.
DOT Diagram: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) logic dictating the application of meta vs. para isomers.
Experimental Protocols
Protocol A: Synthesis of 4-Phenoxybenzoic Acid (Oxidative Route)
Best for: High-yield synthesis from commercially available p-phenoxytoluene.
Reagents:
p-Phenoxytoluene (10 mmol)
Potassium Permanganate (KMnO₄) (30 mmol)
Pyridine / Water (1:1 v/v)
HCl (Concentrated)
Procedure:
Dissolution: In a 250 mL round-bottom flask, dissolve 1.84 g (10 mmol) of p-phenoxytoluene in 50 mL of pyridine/water mixture.
Oxidation: Add 4.74 g (30 mmol) of KMnO₄ in portions over 30 minutes while stirring at reflux (95°C).
Reflux: Maintain reflux for 4–6 hours until the purple color persists (add small excess KMnO₄ if needed) or disappears into brown MnO₂ precipitate.
Workup: Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.
Acidification: Cool the filtrate to 0°C and acidify to pH 1 using conc. HCl. A white precipitate will form.
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
Expected Yield: 85-90%
Target MP: 163–165°C
Protocol B: Synthesis of 3-Phenoxybenzoic Acid (Modified Ullmann)
Best for: Regioselective synthesis avoiding isomer contamination.
Toxicology of 3-PBA: Nguyen, H. D., et al. (2024). "An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products." Drug and Chemical Toxicology. Link
Hepatotoxicity Mechanism: Zhang, Z., et al. (2021). "Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells." Drug and Chemical Toxicology. Link
4-PBA in Drug Synthesis: "4-Phenoxybenzoic acid: A versatile intermediate for antibiotic and anti-inflammatory drug synthesis." ChemicalBook / BenchChem Technical Notes. Link
Ullmann Coupling Protocols: Ma, D., et al. (2008). "CuI/L-Proline-catalyzed coupling reactions of aryl halides with phenols." Journal of the American Chemical Society.[3] Link (Adapted protocol).
Physicochemical Data: PubChem Compound Summary for CID 19539 (3-PBA) and CID 75182 (4-PBA). |
Publish Comparison Guide: UV-Vis Spectroscopic Profiling of 4-Chloro-3-(4-nitrophenoxy)benzoic Acid
Executive Summary & Scientific Context For researchers and drug development professionals synthesizing complex diaryl ether intermediates, characterizing structural integrity via UV-Vis spectroscopy is a critical quality...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
For researchers and drug development professionals synthesizing complex diaryl ether intermediates, characterizing structural integrity via UV-Vis spectroscopy is a critical quality control step. 4-Chloro-3-(4-nitrophenoxy)benzoic acid is a highly functionalized aromatic building block utilized in the development of targeted agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical active pharmaceutical ingredients (APIs).
This guide objectively compares the photophysical properties of 4-Chloro-3-(4-nitrophenoxy)benzoic acid against structural alternatives like 4-Chloro-3-nitrobenzoic acid and 4-nitrophenol. By understanding the mechanistic drivers behind its UV-Vis absorption maxima (
), analytical chemists can design robust, self-validating spectroscopic assays that accurately quantify this compound without interference from unreacted precursors.
Mechanistic Causality: Structural Drivers of Absorption
The UV-Vis spectrum of 4-Chloro-3-(4-nitrophenoxy)benzoic acid is fundamentally dictated by its diaryl ether topology. The ether oxygen atom acts as an insulating spacer that restricts complete
-conjugation between the two aromatic rings. Consequently, the molecule's absorption profile is essentially an additive composite of its two decoupled chromophores:
The 4-Chlorobenzoic Acid Moiety: This electron-deficient ring exhibits a high-energy
transition, resulting in an absorption band (Band I) typically observed between 230–245 nm .
The 4-Nitrophenoxy Moiety: The ether linkage allows the oxygen lone pairs to conjugate with the nitroaromatic ring. This yields a strong, lower-energy
transition (Band II). Studies on structurally analogous 4-nitrophenyl ethers, such as p-nitroanisole, confirm that this transition reliably produces an absorption maximum at 316–318 nm [1][2].
The Causality of pH Independence:
A critical advantage of using 4-Chloro-3-(4-nitrophenoxy)benzoic acid over phenolic alternatives is its spectral stability across varying pH levels. Unprotected 4-nitrophenol undergoes a massive bathochromic shift (from ~315 nm to ~400 nm) upon deprotonation in basic media due to the formation of a highly delocalized phenolate ion. In contrast, the etherification in our target molecule permanently "locks" the oxygen atom, preventing phenolate formation and ensuring the 316 nm peak remains stable regardless of solvent pH[1].
Photophysical origins of absorption bands in the diaryl ether system.
Comparative Performance Data
To validate the identity and purity of 4-Chloro-3-(4-nitrophenoxy)benzoic acid, it must be spectroscopically differentiated from its synthetic precursors and structural analogs. The table below summarizes the key quantitative parameters.
Table 1: UV-Vis Absorption Maxima Comparison (Aqueous Buffer, pH 7.4)
Lacks the extended conjugation of the phenoxy ether system[4].
Data Interpretation: If an assay of 4-Chloro-3-(4-nitrophenoxy)benzoic acid reveals a significant peak at 400 nm in basic buffer, it is a definitive indicator of unreacted 4-nitrophenol contamination.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal linearity checks to guarantee that spectral acquisition occurs within the linear dynamic range of the Beer-Lambert law (
).
Step 1: Stock Solution Preparation
Gravimetrically weigh 5.0 mg of 4-Chloro-3-(4-nitrophenoxy)benzoic acid.
Dissolve completely in 1.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock. Causality: DMSO is chosen because diaryl ethers exhibit poor aqueous solubility at high concentrations, which would cause light scattering (baseline elevation) in the UV-Vis spectrum.
Step 2: Serial Dilution
Prepare a working buffer of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.
Perform a serial dilution to generate five calibration standards ranging from
to . Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent cutoff interference below 260 nm.
Step 3: Instrument Calibration & Blanking
Use matched quartz cuvettes (1.0 cm path length).
Fill the reference cuvette with the exact solvent matrix (PBS + 1% DMSO).
Perform a baseline correction scan from 200 nm to 500 nm. Causality: This mathematically subtracts the inherent absorbance of the solvent matrix, ensuring the resulting peaks belong exclusively to the analyte[2].
Step 4: Spectral Acquisition
Scan each standard from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1 nm.
Record the absorbance values at the empirically determined
(~316 nm and ~235 nm).
Step 5: Data Validation (Beer-Lambert Check)
Plot Absorbance at 316 nm vs. Concentration.
The protocol is validated only if the linear regression yields an
and the maximum absorbance does not exceed 1.2 AU (to prevent detector saturation).
Self-validating UV-Vis spectroscopic workflow.
References
National Center for Biotechnology Information (PubChem). "4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320." PubChem Database. Available at: [Link]
National Institute of Standards and Technology (NIST). "Benzene, 1-methoxy-4-nitro- (4-Nitroanisole)." NIST Chemistry WebBook, SRD 69. Available at:[Link]
Zaslavsky, B. et al. (2015). "Solvent Properties of Water in Aqueous Solutions of Elastin-Like Polypeptide." International Journal of Molecular Sciences (MDPI). Available at:[Link]
Ossola, R. et al. (2025). "Measuring molecular singlet oxygen from atmospheric photosensitizers." EGUsphere (Copernicus). Available at:[Link]
Reference Standards for 4-Chloro-3-(4-nitrophenoxy)benzoic Acid Analysis: A Technical Comparison Guide
The following guide provides a technical evaluation and comparison of reference standard options for 4-Chloro-3-(4-nitrophenoxy)benzoic acid , a critical intermediate and potential impurity in the synthesis of diphenyl e...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical evaluation and comparison of reference standard options for 4-Chloro-3-(4-nitrophenoxy)benzoic acid , a critical intermediate and potential impurity in the synthesis of diphenyl ether-based agrochemicals and pharmaceuticals.
Executive Summary
4-Chloro-3-(4-nitrophenoxy)benzoic acid (C₁₃H₈ClNO₅, MW: 293.66 g/mol ) is a structural analog to several diphenyl ether herbicides (e.g., Acifluorfen, Bifenox) and a potential genotoxic impurity in pharmaceutical synthesis involving nucleophilic aromatic substitution (SₙAr).[1][2][3][4][5][6][7][8] Accurate quantification of this compound requires a reference standard of known purity and identity.[9]
This guide compares the three primary classes of reference standards available to researchers—Certified Reference Materials (CRMs) , Analytical Standards , and In-House Synthesized Materials —and provides validated protocols for their characterization.
Part 1: Comparative Evaluation of Reference Standard Grades
For a compound like 4-Chloro-3-(4-nitrophenoxy)benzoic acid, which often lacks a widely available pharmacopeial monograph, selecting the correct grade of standard is critical for regulatory compliance (ICH Q3A/B).
Table 1: Technical Comparison of Reference Standard Options
Feature
Option A: Certified Reference Material (CRM)
Option B: Analytical Standard (High Purity)
Option C: In-House Synthesized Standard
Primary Use
Instrument calibration, method validation (ISO 17034).
While a CRM (Option A) is the "gold standard," it is often commercially unavailable for specific process impurities like 4-Chloro-3-(4-nitrophenoxy)benzoic acid.
Recommendation: For GMP release testing, purchase a Custom Analytical Standard (Option B) from a vendor offering full characterization (CoA including H-NMR, C-NMR, MS, and HPLC purity).
Alternative: If synthesizing In-House (Option C) , you must perform a full structural elucidation and purity assignment using qNMR (Quantitative NMR) to establish it as a "Primary Standard" for your lab.
Part 2: Experimental Protocols for Characterization
To validate a reference standard for this compound, you must confirm its identity (structure) and purity (assay). The following protocols are designed for diphenyl ether benzoic acid derivatives.
Objective: Determine the chromatographic purity of the standard.
Principle: Reverse-phase separation of the polar benzoic acid and potential non-polar precursors (e.g., 4-chloro-3-hydroxybenzoic acid, 1-fluoro-4-nitrobenzene).
Method Parameters:
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonated state of -COOH, improving peak shape).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Injection Volume: 5-10 µL.
Detection: UV @ 270 nm (Strong absorption by nitro-aromatic moiety) and 230 nm .
Column Temp: 30°C.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5%
2.0
5%
15.0
95%
20.0
95%
20.1
5%
| 25.0 | 5% (Re-equilibration) |
Acceptance Criteria:
Main Peak Retention Time: ~10-12 min (predicted).
Purity: Area % > 98.0% (for Analytical Standard).
Resolution: > 1.5 between main peak and nearest impurity (likely the hydrolyzed phenol or unreacted nitrobenzene).
Protocol 2: Structural Confirmation via LC-MS/MS
Objective: Confirm molecular weight and fragmentation pattern.
Instrumentation: Triple Quadrupole or Q-TOF MS.
Ionization: Electrospray Ionization (ESI) in Negative Mode (favored by carboxylic acid).
Expected Mass Transitions:
Precursor Ion [M-H]⁻: m/z 292.0 (Monoisotopic mass of C₁₃H₇ClNO₅⁻).
Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl at m/z 292.0 and 294.0.
Key Fragment Ions:
m/z 248 (Loss of CO₂ from carboxylic acid).
m/z 138 (Nitrophenolate ion, characteristic of the ether cleavage).
Part 3: Synthesis & Impurity Pathway Visualization
Understanding the origin of 4-Chloro-3-(4-nitrophenoxy)benzoic acid aids in identifying potential co-eluting impurities in your reference standard.
Figure 1: Synthesis pathway for 4-Chloro-3-(4-nitrophenoxy)benzoic acid via Nucleophilic Aromatic Substitution (SₙAr), highlighting potential impurities.
Part 4: Qualification Workflow for In-House Standards
If commercial standards are unavailable, follow this workflow to qualify an in-house synthesized batch as a Primary Reference Standard .
Figure 2: Decision tree for qualifying an in-house synthesized impurity as a Primary Reference Standard.
References
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
United States Pharmacopeia (USP). (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. Link
European Medicines Agency. (2014). Guideline on the limits of genotoxic impurities. EMA/CHMP/QWP/251344/2006. Link
Teo, S. K., et al. (2015). Analytical Method Development for Diphenyl Ether Herbicides. Journal of Chromatography A, 1402, 17-25. (Representative method for diphenyl ether analysis).
Personal protective equipment for handling 4-Chloro-3-(4-nitrophenoxy)benzoic acid
Essential Safety and Handling Guide for 4-Chloro-3-(4-nitrophenoxy)benzoic acid Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-Chloro-3-(4-nitrophenoxy)benzoic acid. The following guidance i...
Author: BenchChem Technical Support Team. Date: March 2026
Essential Safety and Handling Guide for 4-Chloro-3-(4-nitrophenoxy)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-Chloro-3-(4-nitrophenoxy)benzoic acid. The following guidance is based on the known hazards of structurally similar compounds, including 4-Chloro-3-nitrobenzoic acid. A conservative approach to handling, personal protective equipment (PPE), and disposal is strongly advised.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-(4-nitrophenoxy)benzoic acid. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring a safe and compliant laboratory environment.
Hazard Assessment and Causality
Due to its chemical structure, featuring a chlorinated aromatic ring and a nitrophenoxy group, 4-Chloro-3-(4-nitrophenoxy)benzoic acid is anticipated to exhibit hazardous properties. The primary concerns are skin and eye irritation, and potential respiratory tract irritation if inhaled.[1][2][3][4] These hazards are rooted in the reactivity of the molecule's functional groups with biological tissues.
Table 1: Anticipated Hazard Classification
Hazard Statement
GHS Category
Basis for Classification
Causes skin irritation
Category 2
Based on data from 4-Chloro-3-nitrobenzoic acid.[1][2][3][4]
Causes serious eye irritation
Category 2
Based on data from 4-Chloro-3-nitrobenzoic acid.[1][2][3][4]
May cause respiratory irritation
Category 3
Based on data from 4-Chloro-3-nitrobenzoic acid.[1][2]
May be harmful if swallowed
Category 4 (Anticipated)
A precautionary classification based on general principles for aromatic nitro compounds.
Personal Protective Equipment (PPE): A Self-Validating System
A comprehensive PPE regimen is mandatory to create a protective barrier between the researcher and the chemical. Each component is selected to address a specific route of exposure.
Table 2: Recommended Personal Protective Equipment
Body Part
Equipment
Specification
Rationale
Eyes/Face
Safety goggles with side-shields
Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[5]
To prevent contact with eyes from splashes or airborne particles.
Skin
Chemical-resistant, impervious gloves
Nitrile or butyl rubber gloves are recommended for handling nitro compounds.
To protect skin and personal clothing from contamination.[4]
Respiratory
NIOSH (US) or CEN (EU) approved respirator
Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]
To prevent inhalation of fine powders, especially when handling outside of a fume hood.
Operational Plan: From Handling to Disposal
The following workflow is designed to minimize exposure and ensure safe handling throughout the experimental process.
Handling Protocol
Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[2][3]
Weighing and Transfer:
If possible, use an analytical balance with a draft shield inside the fume hood.
Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container.
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3] Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill, immediate and decisive action is crucial:
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[1]
Ventilate: Ensure the area is well-ventilated.
Contain: Prevent the spill from entering drains or water courses.
Collect: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[5] If the spill is a solution, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
Decontaminate: Clean the spill area thoroughly. Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Plan
4-Chloro-3-(4-nitrophenoxy)benzoic acid and any contaminated materials must be treated as hazardous waste.
Containerization and Labeling:
Use only compatible, properly sealed containers for waste accumulation.
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name.
Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area.
Final Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][2][3][4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common final disposal method for such compounds.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of 4-Chloro-3-(4-nitrophenoxy)benzoic acid.
Caption: Workflow for safe handling and disposal of 4-Chloro-3-(4-nitrophenoxy)benzoic acid.
References
MedChemExpress. (2025, April 23). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet.
Thermo Fisher Scientific. (2025, December 21). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet.
BenchChem. (n.d.). Navigating the Safe Handling of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid: A Technical Guide.
(2025, September 6). 3 - SAFETY DATA SHEET.
Echemi. (n.d.). 4-Chloro-3-nitrobenzoic acid SDS, 96-99-1 Safety Data Sheets.
Sigma-Aldrich. (2025, April 28). 2-Chloro-5-nitrobenzoic acid Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). 4-Chlorobenzoic acid Safety Data Sheet.
University of Massachusetts Lowell. (n.d.). Personal Protective Equipment. Retrieved from Environmental Health & Safety Services.
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
MilliporeSigma. (2025, June 16). 2-Chloro-4-nitrobenzoic acid Safety Data Sheet.